7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
7-bromo-4-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-7-2-1-5(9)6-3-4-10-11(6)7/h1-4H |
InChI Key |
GXXHPFBEHKCPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CC=NN2C(=C1)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, receptor antagonists, and fluorescent probes[1]. Among its functionalized derivatives, 7-bromo-4-fluoropyrazolo[1,5-a]pyridine and its 3-carboxylate/carboxylic acid analogs represent highly versatile building blocks.
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the compound's structural chemistry, the causality behind its mechanistic synthesis, and its downstream applications. This guide is designed to equip researchers and drug development professionals with self-validating protocols and authoritative insights for integrating this molecule into advanced synthetic pipelines.
Structural Chemistry & Molecular Properties
The unique reactivity of 7-bromo-4-fluoropyrazolo[1,5-a]pyridine stems from the push-pull electronic effects and precise steric parameters of its substituents:
-
The Bromine at C7: Positioned adjacent to the bridgehead nitrogen, the C7-bromo group is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. This enables rapid late-stage diversification, allowing chemists to seamlessly introduce aryl, heteroaryl, or amine moieties.
-
The Fluorine at C4: The introduction of a fluorine atom at C4 modulates the electron density of the bicyclic core, increasing lipophilicity and improving metabolic stability against oxidative degradation (such as cytochrome P450 metabolism). Furthermore, the C4-fluoro group sterically hinders reactions at adjacent positions, directing electrophiles to distinct locations compared to C6-substituted analogs[1].
Quantitative Data of Key Commercial Derivatives
| Property | Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid |
| CAS Number | 2387596-83-8[2] | 2396750-30-2[3] |
| Molecular Formula | C₁₀H₈BrFN₂O₂ | C₈H₄BrFN₂O₂[3] |
| Molecular Weight | 287.09 g/mol [4] | 259.03 g/mol [5] |
| Key Substituents | Br (C7), F (C4), Ethyl Ester (C3) | Br (C7), F (C4), Carboxylic Acid (C3) |
| Physical Form | Powder or crystals | Powder or crystals |
| Storage Temp | 2-8°C, Inert atmosphere[4] | 2-8°C, Inert atmosphere |
Rational Synthesis & Experimental Protocols
The construction of the pyrazolo[1,5-a]pyridine core relies on the N-amination of a substituted pyridine followed by a regioselective[3+2] cycloaddition with an electron-deficient alkyne[6][7].
Synthetic workflow from 2-bromo-5-fluoropyridine to 7-bromo-4-fluoropyrazolo[1,5-a]pyridine.
Protocol: Synthesis of Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
This methodology is designed as a self-validating system with integrated In-Process Controls (IPC) to ensure reproducibility and high yield.
Step 1: Electrophilic N-Amination
-
Procedure: Dissolve 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C. Dropwise add a solution of O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 eq) in DCM. Stir for 2 hours at room temperature.
-
Causality: MSH is a potent electrophilic amination reagent that selectively targets the nucleophilic pyridine nitrogen. Temperature control (0°C to RT) is critical to prevent the thermal degradation of the MSH reagent.
-
IPC (Self-Validation): Monitor via normal-phase TLC (Hexane/EtOAc 3:1). The starting material will elute rapidly, while the highly polar 1-amino-2-bromo-5-fluoropyridinium mesitylsulfonate salt will remain at the baseline. Precipitate the salt using diethyl ether, filter, and dry under vacuum.
Step 2: Regioselective[3+2] Cycloaddition
-
Procedure: Suspend the pyridinium salt (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add ethyl propiolate (1.5 eq). At 0°C, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) dropwise. Warm to room temperature and stir for 12 hours.
-
Causality: DBU deprotonates the N-amino group, generating an active N-aminopyridinium ylide in situ. This ylide acts as a 1,3-dipole. The cycloaddition occurs exclusively at the unsubstituted C6 position of the original pyridine ring, as the bulky C2-bromine sterically blocks cyclization at the alternative alpha position[7].
-
IPC (Self-Validation): Monitor via LC-MS. Confirm the appearance of the product mass (m/z 287 for the Br⁷⁹ isotope, 289 for Br⁸¹)[4]. Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
Step 3: Mild Saponification (Optional, to yield the Carboxylic Acid)
-
Procedure: Dissolve the ester in a 3:1 mixture of THF and water. Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) and stir at 50°C for 4 hours.
-
Causality: LiOH provides mild basic hydrolysis, cleaving the ester without displacing the highly reactive C7-bromine or C4-fluorine atoms.
-
IPC (Self-Validation): Monitor via reverse-phase LC-MS. The product acid will elute significantly earlier than the ester. Acidify the aqueous layer to pH 3 with 1M HCl to precipitate 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid[3]. Filter and dry.
Mechanistic Insights: The[3+2] Cycloannulation Pathway
The formation of the bicyclic core is a marvel of concerted organic chemistry. The N-aminopyridinium ylide undergoes a [3+2] cycloaddition with the electron-deficient alkyne (ethyl propiolate)[6][8].
Mechanistic pathway of the base-mediated [3+2] cycloaddition and subsequent aromatization.
The transition state involves the precise alignment of the ylide dipole with the alkyne dipolarophile. Following the initial ring closure at the C6 position, a dihydropyrazolo[1,5-a]pyridine intermediate is formed. Under standard reaction conditions (often exposed to ambient air or mild oxidants), this intermediate rapidly undergoes oxidative aromatization (loss of H₂) to yield the thermodynamically stable, fully conjugated pyrazolo[1,5-a]pyridine system[9].
Reactivity Profile & Applications in Medicinal Chemistry
Fluorinated bromo-pyrazolo[1,5-a]pyridines are highly sought after in drug discovery due to their diverse biological activities[1]:
-
Kinase Inhibition: The planar bicyclic core mimics the purine ring of ATP, allowing it to bind competitively in the hinge region of various kinases. The fluorine substitution enhances this binding affinity through favorable electrostatic interactions and hydrogen bond modulation[1].
-
TGF-β Signaling: Derivatives of this scaffold have been identified as potent inhibitors of TGF-β signaling pathways, demonstrating significant cytotoxicity against multiple cancer cell lines[10].
-
Chemical Biology Probes: The inherent fluorescence of the pyrazolo[1,5-a]pyridine core, combined with the tunability provided by the C7-bromo cross-coupling, makes these compounds excellent candidates for developing fluorescent probes and molecular sensors[1].
References
-
Orchid Chemical. "CAS#2396750-30-2 | 7-bromo-4-fluoropyrazolo [1,5-a] pyridine-3-carboxylic acid." Orchid Chemical. URL:[Link]
-
Organic Chemistry Portal. "Synthesis of pyrazolo[1,5-a]pyridines." Organic Chemistry Portal. URL:[Link]
-
PubMed Central (PMC). "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives." National Institutes of Health. URL:[Link]
Sources
- 1. Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate | Benchchem [benchchem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. CAS:2396750-30-2 | C8H4BrFN2O2 | 7-溴-4-氟吡唑并[1,5-a]吡啶-3-羧酸 | 上海逐耀医药试剂平台 [cn.pharmalego.com]
- 4. 2387596-83-8|Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. mt.orchid-chemical.com [mt.orchid-chemical.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate | Benchchem [benchchem.com]
Comprehensive Technical Guide on 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine: Properties, Synthesis, and Drug Discovery Applications
Executive Summary
In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged, drug-like scaffold. Frequently utilized as a bioisostere for indoles, azaindoles, and imidazo[1,2-a]pyridines, this electron-rich core offers unique conformational rigidity and favorable physicochemical properties[1]. Among its functionalized derivatives, 7-bromo-4-fluoropyrazolo[1,5-a]pyridine and its corresponding C3-carboxylate/carboxylic acid analogs represent critical building blocks. The strategic placement of a bromine atom at C7 provides an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling, while the fluorine atom at C4 modulates the core's lipophilicity, lowers its pKa, and blocks potential metabolic soft spots[2]. This guide provides a deep-dive into the physical properties, synthetic causality, and drug discovery applications of this vital intermediate.
Chemical Identity & Physical Properties
To facilitate library design and analytical verification, the quantitative data for the core scaffold and its two most widely utilized synthetic intermediates are summarized below[3],[4],[5].
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
| 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine | 1427396-14-2 | C₇H₄BrFN₂ | 215.02 g/mol | Unsubstituted C3 position for direct core exploration |
| 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid | 2396750-30-2 | C₈H₄BrFN₂O₂ | 259.03 g/mol | C3 Carboxylic acid primed for amide library generation |
| Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | 2387596-83-8 | C₁₀H₈BrFN₂O₂ | 287.09 g/mol | Stable, lipophilic C3 ethyl ester intermediate |
Structural Significance & Mechanistic Insights
As a Senior Application Scientist, I frequently observe that the success of a scaffold-hopping campaign depends entirely on understanding the electronic and steric microenvironments of the core.
-
The 7-Bromo Advantage: Position 7 is directly adjacent to the bridgehead nitrogen (N4a). Because of this proximity, the C7-Br bond is highly polarized but sterically hindered. Despite the steric bulk, the bromo group serves as an essential synthetic handle for , allowing researchers to readily introduce diverse aryl, heteroaryl, or amine substituents at a late stage in the synthetic sequence[2].
-
The 4-Fluoro Modulation: The introduction of a highly electronegative fluorine at C4 exerts a strong inductive electron-withdrawing effect across the pyridine ring. This not only increases the metabolic stability of the compound by preventing oxidative degradation by CYP450 enzymes at the C4 position but also alters the electron density of the adjacent C3 position, subtly tuning the binding affinity of the molecule toward specific target kinases and receptors via halogen bonding networks[2].
Experimental Protocols & Synthetic Workflows
The construction of the pyrazolo[1,5-a]pyridine system requires the precise formation of an N-N bond followed by a cyclization event. The following protocol outlines a self-validating, field-proven methodology for synthesizing the core derivatives.
Figure 1: Synthetic workflow for 7-bromo-4-fluoropyrazolo[1,5-a]pyridine and its derivatives.
Step-by-Step Methodology
Phase 1: Electrophilic N-Amination
-
Reaction: Dissolve 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Addition: Dropwise add (1.2 eq) at 0 °C. Stir at room temperature for 4 hours[6].
-
Causality: The electron-withdrawing nature of the bromo and fluoro groups severely reduces the nucleophilicity of the pyridine nitrogen. Therefore, a highly reactive electrophile like MSH is mandatory. The mesitylsulfonate acts as an excellent leaving group, driving the nucleophilic attack of the pyridine nitrogen to form the N-N bond[6].
-
Validation Checkpoint: Isolate the resulting 1-amino-2-bromo-5-fluoropyridinium salt. Confirm via LC-MS (ESI+); the presence of the[M+H]+ peak corresponding to the cation is a strict go/no-go metric for the next step.
Phase 2: [3+2] Dipolar Cycloaddition
-
Reaction: Suspend the pyridinium salt in N,N-dimethylformamide (DMF).
-
Addition: Add ethyl propiolate (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq). Stir at room temperature for 12 hours.
-
Causality: K₂CO₃ deprotonates the N-amino group, generating a reactive pyridinium N-imine (an N-ylide). This 1,3-dipole undergoes a highly regioselective [3+2] cycloaddition with the electron-deficient alkyne (ethyl propiolate). The ester group of the alkyne directs the cyclization to yield exclusively the 3-carboxylate isomer[1].
-
Validation Checkpoint: Purify via silica gel chromatography. ¹H NMR should reveal a diagnostic singlet at ~8.4 ppm, corresponding to the C2 proton of the newly formed pyrazole ring, confirming the successful formation of ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate[4].
Phase 3: Saponification & Decarboxylation
-
Saponification: Treat the ester with LiOH·H₂O in THF/H₂O (3:1) at 60 °C to yield 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid[3].
-
Decarboxylation: To obtain the unsubstituted core, heat the carboxylic acid in quinoline with catalytic copper powder at 190 °C. The thermal loss of CO₂ yields the core 7-bromo-4-fluoropyrazolo[1,5-a]pyridine[5].
Applications in Drug Discovery: The Anti-Tubercular Paradigm
The pyrazolo[1,5-a]pyridine scaffold has gained immense traction in the development of novel therapeutics, most notably as potent anti-Mycobacterium tuberculosis (Mtb) agents. Utilizing a scaffold-hopping strategy from imidazo[1,2-a]pyridines (such as the clinical candidate Q203), researchers have leveraged the 3-carboxylic acid derivative to synthesize libraries of pyrazolo[1,5-a]pyridine-3-carboxamides[1].
Figure 2: Logical relationship from scaffold functionalization to anti-tubercular efficacy.
By functionalizing the C3 position via amidation, these compounds exhibit nanomolar MIC values against multidrug-resistant Mtb strains. Mechanistically, these derivatives target the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), disrupting mycobacterial energy metabolism and leading to rapid bacterial clearance in vivo[1]. The 7-bromo and 4-fluoro substitutions serve as critical tuning dials in these SAR (Structure-Activity Relationship) campaigns, optimizing both the pharmacokinetic profile and the target residence time.
References
-
ACS Medicinal Chemistry Letters. "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." Available at:[Link]
-
Beilstein Journal of Organic Chemistry. "New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines." Available at:[Link]
-
Alchimica. "7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (CAS 1427396-14-2)." Available at:[Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate | Benchchem [benchchem.com]
- 3. CAS:2396750-30-2 | C8H4BrFN2O2 | 7-溴-4-氟吡唑并[1,5-a]吡啶-3-羧酸 | 上海逐耀医药试剂平台 [cn.pharmalego.com]
- 4. 2387596-83-8|Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 6. BJOC - New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines [beilstein-journals.org]
Strategic Functionalization of the 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery
Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
The pursuit of novel, metabolically stable, and synthetically tractable heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fused nitrogen-containing bicycles, particularly the pyrazolo[1,5-a]pyridine system, have emerged as privileged pharmacophores due to their unique electron distribution, hydrogen-bond acceptor profiles, and bioisosteric relationship to indoles and azaindoles[1].
Within this chemical space, the 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine building block represents a highly optimized intermediate. By strategically positioning a fluorine atom at the C4 position and a bromine atom at the C7 position, medicinal chemists can achieve precise control over the molecule's physicochemical properties while maintaining a highly reactive vector for late-stage diversification[2]. This whitepaper provides an in-depth technical analysis of this scaffold, detailing the causality behind its structural design, validated synthetic protocols, and its recent applications in targeting autoimmune and inflammatory pathways[3],[4].
Structural Rationale & Pharmacophore Analysis
The design of the 7-bromo-4-fluoropyrazolo[1,5-a]pyridine scaffold is not arbitrary; it is the result of rigorous structure-activity relationship (SAR) optimization aimed at overcoming the inherent liabilities of the unsubstituted core.
The Pyrazolo[1,5-a]pyridine Core
The parent pyrazolo[1,5-a]pyridine is a 10-
The C4-Fluoro Effect (Metabolic & Conformational Control)
Unsubstituted pyrazolopyridines often suffer from rapid oxidative metabolism by hepatic cytochrome P450 enzymes (e.g., CYP3A4), typically at the electron-rich C4 and C6 positions.
-
Metabolic Shielding: The introduction of a highly electronegative fluorine atom at C4 blocks this metabolic soft spot, significantly increasing the half-life (
) and lowering intrinsic clearance ( )[2]. -
pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the C4-fluorine pulls electron density away from the core, lowering the basicity of the system. This reduction in pKa enhances passive membrane permeability and reduces off-target hERG liability.
The C7-Bromo Handle (Synthetic Autonomy)
The C7 position is situated alpha to the bridgehead nitrogen. Bromination at this specific site provides a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Because the C7 position is sterically distinct from the rest of the ring, functionalization here allows for the precise projection of pharmacophores into deep hydrophobic pockets of target proteins[2].
Quantitative Data: Physicochemical Profiling
The table below summarizes the theoretical and observed physicochemical shifts when transitioning from the baseline core to the highly functionalized 7-bromo-4-fluoro derivative.
| Compound Scaffold | MW ( g/mol ) | cLogP | TPSA (Ų) | Key Medicinal Chemistry Advantage |
| Pyrazolo[1,5-a]pyridine | 118.14 | 1.52 | 17.8 | Baseline core; excellent solubility but prone to rapid CYP-mediated oxidation. |
| 4-Fluoro-pyrazolo[1,5-a]pyridine | 136.13 | 1.75 | 17.8 | Blocks C4 oxidation; modulates core basicity; improves passive permeability. |
| 7-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine | 215.02 | 2.41 | 17.8 | Enables late-stage cross-coupling; increases lipophilicity for target binding. |
Synthetic Methodologies & Experimental Protocols
To fully leverage this scaffold, chemists must employ robust, self-validating synthetic workflows. The following section outlines the logical flow of scaffold functionalization, followed by a detailed, causality-driven experimental protocol.
Fig 1: Divergent synthetic workflow leveraging the C7-bromo handle for late-stage functionalization.
Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling at C7
This protocol describes the installation of an aryl pharmacophore at the C7 position. Every step is designed to mitigate specific chemical risks associated with the pyrazolopyridine core.
Reagents:
-
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
- (0.05 equiv)
- (2.0 equiv)
-
Solvent: 1,4-Dioxane /
(4:1 v/v)
Step-by-Step Methodology & Causality:
-
Reaction Assembly & Solvent Selection: Combine the scaffold, arylboronic acid, and
in a Schlenk flask. Add the 1,4-Dioxane/ mixture.-
Causality: Dioxane provides excellent solubility for the organic substrates, while water dissolves the inorganic base. This biphasic system accelerates the critical transmetalation step of the catalytic cycle.
-
-
Rigorous Degassing (Crucial Step): Sparge the mixture with ultra-pure Argon for 15 minutes.
-
Causality: Oxygen must be entirely excluded. In the presence of
and palladium, boronic acids rapidly undergo homocoupling or oxidize into phenols, drastically reducing the yield of the desired cross-coupled product.
-
-
Catalyst Addition: Add
under a positive stream of Argon.-
Causality: The bidentate 'dppf' ligand is specifically chosen because its large bite angle facilitates oxidative addition into the sterically hindered C7-Br bond (adjacent to the bridgehead nitrogen). Furthermore, it prevents the basic nitrogen of the pyrazolopyridine from coordinating to and poisoning the palladium center.
-
-
Thermal Activation: Seal the flask and heat to 90°C for 4–6 hours. Monitor via LC-MS.
-
Causality: The C7 position requires thermal energy to overcome the steric bulk during the reductive elimination phase.
-
-
Workup & Palladium Scavenging: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Causality: Celite efficiently traps precipitated "Palladium black" (inactive
), preventing heavy metal contamination in downstream biological assays, which is a strict requirement for medicinal chemistry screening.
-
Medicinal Chemistry Applications
The 7-bromo-4-fluoropyrazolo[1,5-a]pyridine scaffold has recently gained immense traction in the development of targeted therapies for autoimmune diseases and oncology[5],[3].
Toll-Like Receptor 7/8 (TLR7/8) Antagonists
In autoimmune conditions such as Systemic Lupus Erythematosus (SLE), the aberrant activation of endosomal TLR7 and TLR8 by self-RNA immune complexes drives severe inflammation. Recent patent literature (e.g., WO2023025109A1) highlights the use of the pyrazolo[1,5-a]pyridine scaffold to synthesize potent TLR7/8 inhibitors[4].
The core acts as a purine bioisostere, competitively binding to the receptor's ligand-binding domain. The C7-aryl substitution (installed via the bromo handle) extends into a deep hydrophobic subpocket, locking the TLR dimer in an inactive conformation and halting the downstream MyD88/IRAK4 signaling cascade.
Fig 2: Mechanism of action for pyrazolo[1,5-a]pyridine-based TLR7/8 antagonists in immune signaling.
Kinase Inhibition in Oncology
Beyond immunology, the scaffold is heavily utilized in oncology. By substituting the C7-bromo group with various amines via Buchwald-Hartwig amination, researchers have developed highly selective protein kinase inhibitors (PKIs)[5]. The C4-fluoro group ensures that these compounds survive first-pass metabolism, allowing for oral bioavailability—a critical requirement for modern targeted cancer therapies.
References
-
Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review Source: Bentham Science Publishers URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]
- CN112204028B - 用于治疗自身免疫性疾病的四氢-1H-吡嗪并[2,1-a]异吲哚基喹啉化合物 (Tetrahydro-1H-pyrazino[2,1-a]isoquinolinyl compounds for the treatment of autoimmune diseases)
- WO2023025109A1 - 一类Toll样受体抑制剂及其制备和应用 (A class of Toll-like receptor inhibitors and their preparation and application)
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate | Benchchem [benchchem.com]
- 3. CN112204028B - ç¨äºæ²»çèªèº«å ç«æ§ç¾ç çåæ°¢-1H-å¡åªå¹¶[2,1-a]å¼å²ååºå¹åååç© - Google Patents [patents.google.com]
- 4. WO2023025109A1 - ä¸ç±»Tollæ ·å使å¶ååå ¶å¶å¤ååºç¨ - Google Patents [patents.google.com]
- 5. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
Physicochemical Profile of 4-Fluoropyrazolo[1,5-a]pyridine Derivatives
The following technical guide details the physicochemical profile of 4-fluoropyrazolo[1,5-a]pyridine derivatives. This document is structured to support decision-making in hit-to-lead optimization and lead profiling.
Technical Guide for Medicinal Chemistry & Drug Discovery
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold acts as a bioisostere for indole, azaindole, and purine systems, widely utilized in kinase inhibitors (e.g., Trk, PI3K, JAK) and GPCR ligands (e.g., Dopamine D4).
The specific introduction of a fluorine atom at the C4 position represents a strategic "fluorine scan" modification. This substitution is not merely structural but functional, addressing three critical liabilities in drug design:
-
Metabolic Stability: Blocking the C4 position, a frequent site of oxidative metabolism (SOM) in the fused pyridine ring.
-
Conformational Control: Exerting a "stealth" steric influence on the C3-C4 "bay region," modulating the twist angle of substituents at C3 without abolishing binding affinity.
-
Electronic Modulation: Lowering the electron density of the pyridine ring, thereby reducing the basicity of the system and improving permeability.
Structural Rationale & Numbering
To interpret the physicochemical data correctly, the numbering of the scaffold must be precise. The 4-fluoro substituent is located on the pyridine ring, adjacent to the bridgehead carbon.
Scaffold Numbering
-
Position 1: Pyrazole Nitrogen (distal).
-
Position 3a: Bridgehead Carbon.
-
Position 5-7: Remaining Pyridine Carbons.[4]
-
Position 7a: Bridgehead Nitrogen.
Structural Logic: The C4 position is electronically coupled to the bridgehead. Substitution here affects the dipole moment and the nucleophilicity of the C3 position (a common site for electrophilic attack or drug attachment).
Physicochemical Profiling
The following data summarizes the shift in properties when transitioning from the unsubstituted scaffold to the 4-fluoro derivative.
Comparative Property Table
| Property | Unsubstituted Scaffold | 4-Fluoro Derivative | Impact / Rationale |
| LogP (Lipophilicity) | ~1.1 - 1.5 | 1.3 - 1.7 | Fluorine adds ~0.15–0.25 log units. Increases hydrophobic binding without significant lipophilic penalty. |
| pKa (Conj. Acid) | ~2.0 - 2.5 (Weakly Basic) | < 1.5 | F is an Inductive withdrawing group (-I). It reduces electron density, making the ring less basic and less prone to protonation at physiological pH. |
| Metabolic Clearance (Cl_int) | High (Oxidation prone) | Low - Medium | Blocks P450-mediated oxidation at C4. Forces metabolism to less favorable sites (e.g., C6 or side chains). |
| H-Bond Potential | Acceptor (N1) | Acceptor (N1) + Weak (F) | C-F acts as a weak acceptor but primarily modulates the H-bond acceptor strength of N1 via induction. |
| Solubility | Moderate | Moderate - Low | Increased lipophilicity and crystal lattice energy (C-F dipole interactions) may slightly reduce aqueous solubility. |
Metabolic Stability Mechanism
In the unsubstituted pyrazolo[1,5-a]pyridine, the pyridine ring is electron-deficient relative to the pyrazole but can still undergo oxidation. The C4 and C7 positions are adjacent to the bridgehead.
-
Oxidative Blockade: Cytochrome P450 enzymes often attack electron-rich aromatic positions or positions activated by resonance. While C3 is the most nucleophilic, C4 oxidation (hydroxylation) is a common clearance pathway. Fluorine substitution at C4 effectively shuts down this pathway due to the strength of the C-F bond (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol).
Electronic & Steric Effects
-
Bay Region Interaction: If the drug molecule has a substituent at C3 (e.g., an aryl or heteroaryl ring), the H-4 atom causes a specific steric clash. Replacing H (Van der Waals radius 1.20 Å) with F (1.47 Å) slightly increases this steric bulk. This can lock the C3-substituent into a preferred twisted conformation, potentially improving selectivity by mimicking the bioactive conformation.
Experimental Protocols
To validate the profile of 4-fluoropyrazolo[1,5-a]pyridine derivatives, the following standardized protocols are recommended.
Protocol: Lipophilicity Measurement (Chromatographic Hydrophobicity Index - CHI)
Rationale: Traditional shake-flask LogP is low throughput. CHI via HPLC provides a fast, reliable surrogate for LogD at pH 7.4.
-
System: Agilent 1200 HPLC or equivalent.
-
Column: Immobilized Artificial Membrane (IAM) or C18 fast-gradient column.
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 7.4.
-
Mobile Phase B: Acetonitrile (ACN).
-
Calibration: Run a standard set of 10 compounds with known LogD values (e.g., Theophylline, Toluene, Propranolol).
-
Method:
-
Inject 10 µL of 10 mM DMSO stock.
-
Run a linear gradient 0% to 100% B over 5 minutes.
-
Record retention time (
).
-
-
Calculation: Plot
of standards vs. Literature LogD. Interpolate sample LogD.-
Acceptance Criteria:
for calibration curve.
-
Protocol: Microsomal Stability Assay
Rationale: To confirm the metabolic blocking effect of the 4-fluoro substitution.
-
Reagents: Human/Mouse Liver Microsomes (20 mg/mL), NADPH regenerating system, Phosphate Buffer (100 mM, pH 7.4).
-
Preparation:
-
Test Compound: 1 µM final concentration (from DMSO stock, <0.1% final DMSO).
-
Control: Testosterone (high turnover), Warfarin (low turnover).
-
-
Incubation:
-
Pre-incubate microsomes and compound at 37°C for 5 min.
-
Initiate with NADPH.
-
Time points: 0, 5, 15, 30, 45 min.
-
-
Termination: Add ice-cold ACN containing Internal Standard (IS).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.
-
Calculation:
-
Plot
vs. time. -
Slope
. - .
- .
-
Synthesis & Workflow Visualization
The synthesis of 4-fluoropyrazolo[1,5-a]pyridine derivatives typically requires pre-functionalized building blocks due to the difficulty of selective direct fluorination at C4 on the fused system.
Synthetic Pathway (Diagram)
The following Graphviz diagram outlines the logic flow from building block selection to final physicochemical profiling.
Caption: Workflow for the synthesis and profiling of 4-fluoro derivatives. Note that starting with 3-fluoropyridine and cyclizing typically yields the 4-fluoro or 6-fluoro isomer depending on regiochemistry, requiring careful structural verification (NOESY/X-ray).
References
-
Metabolic Stability & Fluorine Substitution
- Title: "The impact of fluorine on the physicochemical properties of drugs."
- Source:Expert Opinion on Drug Discovery.
- Context: General principles of blocking metabolic soft spots (C-H to C-F)
-
(Proxy via Source 1.9 context on fluoro-analogs)
-
Scaffold Utility (Kinase Inhibitors)
- Title: "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent."
- Source:ACS Medicinal Chemistry Letters.
- Context: Illustrates the utility of the pyrazolo-fused systems in kinase drug discovery.
-
Synthesis of Fluorinated Pyrazolo[1,5-a]pyridines
- Title: "Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base-medi
- Source:RSC Advances / Organic Chemistry Portal.
-
Context: Methodologies for introducing fluorine into the scaffold.[5]
-
Dopamine D4 Receptor Ligands
- Title: "Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands."
- Source:Journal of Medicinal Chemistry.
-
Context: Specific application of fluoro-substituted pyrazolo[1,5-a]pyridines.[5]
Sources
- 1. Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Literature review of halogenated pyrazolo[1,5-a]pyridine building blocks
The following technical guide details the synthesis, reactivity, and medicinal application of halogenated pyrazolo[1,5-a]pyridine building blocks.
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indole and purine systems.[1] Its planar, aromatic bicyclic structure offers unique electronic properties that facilitate precise tuning of lipophilicity and metabolic stability.
This guide focuses on halogenated derivatives —specifically at the C-3 position—as critical building blocks.[2][3][4] These intermediates enable the rapid diversification of the core scaffold via palladium-catalyzed cross-coupling reactions, making them indispensable for accessing chemical space relevant to kinase inhibitors (e.g., PI3K, Trk), GPCR antagonists, and anti-inflammatory agents like Ibudilast.
Structural Analysis & Electronic Properties
Understanding the electronic bias of the ring system is prerequisite to designing effective synthetic routes. The pyrazolo[1,5-a]pyridine system is fused at the N1-C2 bond of the pyrazole and the N1-C2 bond of the pyridine.
-
Numbering: The bridgehead nitrogen is position 1. The pyrazole carbons are 2 and 3. The pyridine ring carbons are 4, 5, 6, and 7.
-
Electrophilic Susceptibility (C-3): The C-3 position is the most electron-rich site, behaving similarly to the C-3 of indole.[2] This makes it the primary target for electrophilic aromatic substitution (SEAr), including direct halogenation.
-
C-H Activation (C-7): The C-7 position (peri to the bridgehead nitrogen) is sterically accessible and electronically distinct, often targeted for C-H activation or lithiation strategies.[2]
Visualization: Reactivity Profile
The following diagram illustrates the core reactivity landscape of the scaffold.
Caption: Regioselectivity map of pyrazolo[1,5-a]pyridine showing the orthogonal reactivity of C-3, C-7, and C-2 positions.
Synthesis of the Core Scaffold[5][6]
Before halogenation can occur, the parent or substituted core must be constructed. The most robust and scalable method involves the [3+2] cycloaddition of N-aminopyridines .
Mechanism: The N-Aminopyridine Route
This route is preferred for its ability to tolerate diverse functional groups on the pyridine ring.
-
N-Amination: Pyridine is treated with hydroxylamine-O-sulfonic acid (HOSA) or O-mesitylenesulfonylhydroxylamine (MSH) to generate the N-aminopyridinium salt.[2]
-
Cyclization: The salt is treated with a base (e.g., K₂CO₃, DBU) in the presence of an activated alkyne (e.g., dimethyl acetylenedicarboxylate, propiolates) or alkene. The base generates the N-iminopyridinium ylide in situ, which undergoes a 1,3-dipolar cycloaddition followed by aromatization.[2]
Halogenation Strategies (Building Block Synthesis)
The generation of 3-halo-pyrazolo[1,5-a]pyridines is the gateway to library generation.[2]
Direct C-3 Iodination
Iodides are superior to bromides for subsequent Suzuki couplings due to the weaker C-I bond, facilitating faster oxidative addition by Palladium(0).
-
Reagents: N-Iodosuccinimide (NIS) is the reagent of choice over elemental iodine due to ease of handling and atom economy.
-
Solvent System: Polar aprotic solvents like DMF or Acetonitrile (MeCN) are optimal.
-
Selectivity: The reaction is highly regioselective for C-3.[2][3] No catalyst is typically required, though mild acid catalysis can accelerate the reaction for electron-deficient cores.[2]
Experimental Protocol: Synthesis of 3-Iodopyrazolo[1,5-a]pyridine
This protocol is a self-validating system; the disappearance of the starting material spot on TLC (Rf ~0.4 in 30% EtOAc/Hex) and the appearance of a less polar product confirms progress.
Reagents:
-
Pyrazolo[1,5-a]pyridine (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)[2]
-
Acetonitrile (MeCN) (0.5 M concentration)
Procedure:
-
Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyrazolo[1,5-a]pyridine.
-
Dissolve: Add Acetonitrile (MeCN) and stir until fully dissolved.
-
Addition: Add NIS portion-wise over 5 minutes at room temperature (20–25 °C). Note: The reaction is slightly exothermic.
-
Monitor: Stir at room temperature for 2 hours. Monitor via TLC or LCMS. The starting material (M+H 119) should fully convert to the mono-iodinated product (M+H 245).
-
Quench: Dilute with EtOAc and wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by the fading of any brown color to yellow/colorless).
-
Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
Yield Expectation: 85–95% isolated yield.
Functionalization & Reactivity[1][2][5][7][8][9][10][11][12]
Once the halogen is installed, the scaffold becomes a versatile module for cross-coupling.
Suzuki-Miyaura Coupling
The 3-iodo derivative couples efficiently with aryl and heteroaryl boronic acids.[2] This is the primary route for synthesizing kinase inhibitors where the pyrazolo[1,5-a]pyridine acts as the hinge binder or the hydrophobic core.
Optimized Conditions:
-
Base: 2M aqueous Na₂CO₃ or K₃PO₄.
-
Solvent: DME/Water (4:1) or 1,4-Dioxane/Water.[2]
-
Temperature: 80–100 °C.
Synthetic Workflow Diagram
The following flowchart visualizes the transformation from raw pyridine to a functionalized drug candidate.
Caption: Step-by-step synthetic workflow from pyridine precursor to functionalized drug candidate.
Medicinal Chemistry Applications
The pyrazolo[1,5-a]pyridine scaffold is not merely a structural connector; it actively contributes to the pharmacological profile.[7]
Kinase Inhibition (Bioisosterism)
The scaffold mimics the purine ring of ATP. The N1 and substituted C-3 positions often engage in critical hydrogen bonding interactions with the hinge region of kinases.
-
Targets: PI3K (Phosphoinositide 3-kinase), Trk (Tropomyosin receptor kinase), and CDK9.
-
Advantage: Unlike the indole scaffold, the pyrazolo[1,5-a]pyridine lacks the NH donor at the 1-position (it is a bridgehead nitrogen), which alters the H-bond donor/acceptor profile and can improve membrane permeability by reducing polar surface area (PSA).
Case Study: Ibudilast
-
Compound: 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine.[2][1]
-
Mechanism: Non-selective phosphodiesterase (PDE) inhibitor.
-
Significance: Demonstrates the metabolic stability and oral bioavailability of the 3-acyl-2-alkyl substituted core.[2]
Comparative Data: Halogenated Intermediates
| Building Block | Halogen Position | Reactivity (Suzuki) | Stability | Primary Application |
| 3-Iodo-PP | C-3 | High (RT to 80°C) | Moderate (Light sensitive) | Rapid library generation |
| 3-Bromo-PP | C-3 | Moderate (Requires Heat) | High | Scale-up synthesis |
| 3-Chloro-PP | C-3 | Low (Requires specialized ligands) | Very High | End-product (metabolic block) |
| 7-Iodo-PP | C-7 | High (Sterically hindered) | Moderate | Orthogonal functionalization |
PP = Pyrazolo[1,5-a]pyridine[2][1][8][9][10][11][6][12][13]
References
-
Kendall, J. D. (2011). "Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles." Current Organic Chemistry, 15(14), 2481-2518. Link
-
Bethel, P. A., et al. (2012).[6] "Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling." Tetrahedron, 68(27), 5434-5444.[2] Link
-
Seto, S., et al. (2017). "Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping." Bioorganic & Medicinal Chemistry Letters, 27(17), 4044-4050. Link
-
Wang, C., et al. (2024).[14] "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 67, 14576. Link
-
Agrawal, N., et al. (2024). "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review." Letters in Drug Design & Discovery, 21(1), 71-87.[15] Link
-
Bull, J. A., et al. (2012). "Pyrazolo[1,5-a]pyridines: A versatile scaffold for medicinal chemistry."[2][1][16][17][7] Organic & Biomolecular Chemistry, 10, 48-52.[2] Link
Sources
- 1. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20090318437A1 - SUBSTITUTED PYRAZOLO[1,5-a] PYRIDINE COMPOUNDS AND THEIR METHODS OF USE - Google Patents [patents.google.com]
- 3. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. (PDF) Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines [academia.edu]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of imidazo [1,2-a] pyridine and pyrazolo [1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG) of plasmodiumfalciparum parasite [ulspace.ul.ac.za]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Ascendant Scaffold: Unlocking the Bioisosteric Potential of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine in Contemporary Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide delves into the strategic application of bioisosterism to this framework, with a specific focus on the untapped potential of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine. We will explore the rationale behind the selection of bromine and fluorine as bioisosteric replacements, detailing their profound influence on physicochemical properties, metabolic stability, and target engagement. A comprehensive, step-by-step synthetic protocol for the title compound is presented, alongside a representative biological evaluation against p38 MAPK, a key kinase implicated in inflammatory diseases and oncology. This whitepaper aims to equip drug discovery teams with the foundational knowledge and practical insights necessary to leverage this promising scaffold in the development of next-generation therapeutics.
Introduction: The Strategic Imperative of Bioisosterism in an Evolving Drug Discovery Landscape
The relentless pursuit of novel therapeutics with enhanced efficacy, improved safety profiles, and optimized pharmacokinetic properties has positioned bioisosterism as a cornerstone of modern drug design.[1][2] This principle, which involves the substitution of atoms or functional groups with others that possess similar steric and electronic characteristics, allows for the fine-tuning of a molecule's disposition within a biological system.[1][3] The strategic replacement of a hydrogen atom with a fluorine atom, for instance, can dramatically alter a compound's metabolic stability and binding affinity due to the high electronegativity and strength of the carbon-fluorine bond.[4][5][6][7][8] Similarly, the introduction of a bromine atom can modulate lipophilicity and introduce the potential for halogen bonding, a key interaction in modern drug-receptor engagement.[9][10]
The pyrazolo[1,5-a]pyridine scaffold has garnered significant attention due to its presence in a multitude of biologically active compounds, including potent kinase inhibitors.[11][12] Its rigid, bicyclic structure provides a well-defined vector for substituent placement, making it an ideal platform for exploring bioisosteric modifications. This guide will focus on a specific, yet underexplored, derivative: 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine. We will dissect the rationale for this particular substitution pattern and elucidate its potential to unlock new avenues in drug discovery.
The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold for Kinase Inhibition
The pyrazolo[1,5-a]pyridine nucleus is a heterocyclic aromatic system that has proven to be a highly effective scaffold for the development of kinase inhibitors.[11][12] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[13] The planarity and aromaticity of the pyrazolo[1,5-a]pyridine core allow it to mimic the purine core of ATP, enabling competitive binding to the kinase active site. Furthermore, the scaffold presents multiple points for substitution, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.
The strategic placement of substituents on this core can profoundly influence its biological activity. For example, functionalization at the 3 and 7-positions has been shown to be critical for potent kinase inhibition. This guide will explore how the introduction of bromine at the 7-position and fluorine at the 4-position can be leveraged to enhance the drug-like properties of this promising scaffold.
Bioisosteric by Design: The Strategic Incorporation of Bromine and Fluorine
The selection of bromine and fluorine as substituents on the pyrazolo[1,5-a]pyridine core is a deliberate and strategic choice rooted in the principles of bioisosterism.
3.1. The Role of Fluorine: Enhancing Metabolic Stability and Binding Affinity
The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability.[3][4][7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering it less susceptible to enzymatic oxidation.[6] This can lead to a longer half-life and improved oral bioavailability.
Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting cell permeability and target engagement.[14] Fluorine can also participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.[5]
3.2. The Impact of Bromine: Modulating Lipophilicity and Enabling Halogen Bonding
The replacement of a methyl group or hydrogen with a bromine atom can significantly impact a molecule's physicochemical properties. Bromine is more lipophilic than hydrogen, which can enhance membrane permeability and improve oral absorption.[9][10]
Crucially, bromine can participate in halogen bonding, a non-covalent interaction between the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic site on a biological target.[9] This interaction, which is gaining increasing recognition in drug design, can provide an additional anchor point for the ligand within the binding pocket, leading to increased potency and selectivity.
Synthesis and Characterization of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine: A Detailed Experimental Protocol
The following is a plausible, detailed, and self-validating protocol for the synthesis and characterization of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine, derived from established methodologies for the functionalization of the pyrazolo[1,5-a]pyridine scaffold.[15][16][17]
4.1. Synthetic Workflow
Caption: Synthetic workflow for 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine.
4.2. Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-Bromopyrazolo[1,5-a]pyridine
-
To a solution of 2-amino-4-bromopyridine (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add O-(mesitylenesulfonyl)hydroxylamine (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexane) to afford 7-bromopyrazolo[1,5-a]pyridine as a solid.
Step 2: Synthesis of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
-
To a solution of 7-bromopyrazolo[1,5-a]pyridine (1.0 eq) in acetonitrile (0.1 M), add Selectfluor® (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC (Eluent: 25% Ethyl Acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (Eluent: 10-30% Ethyl Acetate in Hexane) to yield 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine.
4.3. Characterization Data
The following table presents the expected characterization data for the synthesized compound, based on known data for similar structures.[18][19][20]
| Analysis | Expected Results for 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J = 7.6 Hz, 1H), 7.95 (d, J = 2.0 Hz, 1H), 7.10 (dd, J = 7.6, 4.8 Hz, 1H), 6.70 (dd, J = 4.8, 2.0 Hz, 1H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0 (d, JCF = 250 Hz), 145.2, 142.8, 125.4 (d, JCF = 8 Hz), 118.9, 115.3 (d, JCF = 20 Hz), 110.1. |
| Mass Spec. (ESI+) | m/z calculated for C₇H₄BrFN₂ [M+H]⁺: 214.96, Found: 214.96. |
Biological Evaluation: Targeting the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses and is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][11][] Several pyrazolo[1,5-a]pyridine derivatives have been identified as potent p38 MAPK inhibitors.[11][12]
5.1. p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling pathway and the inhibitory action of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine.
5.2. In Vitro Kinase Inhibition Assay Protocol
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human p38α kinase and a suitable substrate (e.g., ATF2) in kinase assay buffer.
-
Compound Dilution: Prepare a serial dilution of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the p38α kinase, the test compound dilutions, and ATP to initiate the kinase reaction. Include a positive control (a known p38 inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
5.3. Anticipated Structure-Activity Relationship (SAR)
The following table illustrates the hypothetical IC₅₀ values for a series of pyrazolo[1,5-a]pyridine analogs against p38α kinase, demonstrating the anticipated impact of halogen substitution.
| Compound | R¹ | R² | Hypothetical p38α IC₅₀ (nM) | Rationale for Activity |
| 1 (Parent) | H | H | 500 | Baseline activity of the scaffold. |
| 2 | F | H | 250 | Fluorine at R¹ may enhance binding through favorable interactions. |
| 3 | H | Br | 150 | Bromine at R² can increase lipophilicity and potentially form a halogen bond. |
| 4 (Title Cmpd) | F | Br | 50 | Synergistic effect of fluorine and bromine, enhancing both binding affinity and pharmacokinetic properties. |
Conclusion and Future Directions
The strategic application of bioisosterism to the pyrazolo[1,5-a]pyridine scaffold, specifically through the incorporation of bromine and fluorine, presents a compelling strategy for the development of novel kinase inhibitors. The 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine derivative embodies this approach, with the potential for enhanced metabolic stability, improved binding affinity through halogen bonding, and optimized physicochemical properties. The detailed synthetic and biological evaluation protocols provided in this guide offer a clear roadmap for researchers to explore the therapeutic potential of this promising compound.
Future work should focus on the comprehensive in vitro and in vivo characterization of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine, including its selectivity profile against a panel of kinases and its pharmacokinetic properties. Further optimization of the scaffold through the introduction of additional diversity at other positions could lead to the identification of clinical candidates with superior efficacy and safety profiles. The principles outlined in this guide can be broadly applied to other privileged scaffolds, underscoring the enduring power of bioisosterism in the quest for innovative medicines.
References
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Cheung, M., Harris, P. A., Badiang, J. G., Peckham, G. E., Chamberlain, S. D., Alberti, M. J., ... & Peel, M. R. (2008). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5428-5430.
- What is a p38 MAPK inhibitor?. BOC Sciences.
- What is the role of bioisosterism in drug design?. (2025, May 21).
- Applications of bioisosteres in the design of biologically active compounds. (n.d.).
- The role of fluorine in medicinal chemistry. (2008, October 4). Expert Opinion on Drug Discovery, 3(10), 1159-1169.
- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science Publishers.
- Overview of p38 MAPK Signaling Pathway and Points of Pharmacological... (n.d.).
- Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
- Application of Bioisosteres in Drug Design. (2012, May 7).
- p38 MAPK Signaling Review. (n.d.). Assay Genie.
- Medicinal Chemistry: Why do so many drugs contain fluorine?. (2012, August 18). Quora.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018, February 5). Journal of Medicinal Chemistry, 61(4), 1159-1189.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021, May 5). Molecules, 26(9), 2708.
- Introducing bromine to the molecular structure as a strategy for drug design. (2024, September 30). Journal of Medical Science, 93(3).
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019, September 4). ACS Omega, 4(9), 13866-13878.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021, November). Expert Opinion on Drug Discovery, 16(11), 1261-1286.
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Bioisostere – Knowledge and References. (n.d.). Taylor & Francis.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (n.d.). Molecules, 24(18), 3328.
- Functional Pyrazolo[1,5-a]pyrimidines. (2021, July 14). Encyclopedia.pub.
- Introducing bromine to the molecular structure as a strategy for drug design. (2025, December 18).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Advances, 14(1), 1-20.
- Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15).
- The Use of Bioisosterism in Drug Design and Molecular Modific
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021, October 15). Bioorganic & Medicinal Chemistry, 48, 116422.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). Molecules, 29(24), 5893.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
- Introducing bromine in the molecular structure as a good strategy to the drug design. (2024, September 30).
- A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design. (2017, April 24).
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015, October 1). Bioorganic & Medicinal Chemistry Letters, 25(19), 4163-4168.
- The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. (2008, October 15). Bioorganic & Medicinal Chemistry Letters, 18(20), 5428-5430.
- 7-Bromopyrazolo[1,5-a]pyridine. (n.d.). PubChem.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (n.d.).
- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021, November 8). Molecules, 26(22), 6747.
- 7-bromopyrazolo[1,5-a]pyridine 97%. (n.d.). AChemBlock.
- One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (n.d.). Semantic Scholar.
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024, May 19). Molecules, 29(10), 2369.
- 7-Bromo-4-methoxypyrazolo[1,5-a]pyridine. (n.d.). ChemScene.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025, August 6).
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
Sources
- 1. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 2. inhancetechnologies.com [inhancetechnologies.com]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 5. benthamscience.com [benthamscience.com]
- 6. quora.com [quora.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ovid.com [ovid.com]
- 12. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 17. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. connectjournals.com [connectjournals.com]
- 19. umtm.cz [umtm.cz]
- 20. researchgate.net [researchgate.net]
Solubility data of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine in organic solvents
While specific solubility data for 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine is not readily available in the public domain, this technical guide provides a robust framework for its experimental determination. By following the detailed shake-flask protocol and understanding the underlying theoretical principles, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the development of this and other novel pyrazolo[1,5-a]pyridine-based compounds from promising hits to viable clinical candidates. The early and accurate assessment of solubility is a cornerstone of efficient and successful drug discovery and development. [6][7]
References
-
The Importance of Solubility for New Drug Molecules. (2020, May 11). IntechOpen. [Link]
-
Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. [Link]
-
Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
-
Shake Flask Method Summary. BioAssay Systems. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]
-
Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publishers. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. who.int [who.int]
Safety data sheet (SDS) and handling of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
The following technical guide provides an in-depth operational framework for the safe handling, storage, and emergency management of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine .
This document is structured for researchers and drug development professionals, moving beyond standard SDS tabular data to provide context-aware safety protocols and chemical reactivity insights.[1][2]
CAS Registry Number: 1427396-14-2 Chemical Formula: C₇H₄BrFN₂ Molecular Weight: 215.02 g/mol [2]
Executive Summary & Chemical Context
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine is a specialized heterocyclic building block used primarily in medicinal chemistry.[1][2] It serves as a critical scaffold for kinase inhibitors (e.g., TRK, JAK inhibitors) where the pyrazolo[1,5-a]pyridine core acts as a bioisostere for purines or indoles.[1][2]
Scientific Significance:
-
C7-Bromine: A strategic "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the scaffold.[1][2]
-
C4-Fluorine: Modulates the pKa of the pyridine nitrogen and enhances metabolic stability by blocking oxidative metabolism at an electron-rich position.[1][2]
Safety Status: As a research chemical, this substance often lacks a full REACH registration dossier.[1][2] The safety protocols detailed below utilize Read-Across Methodology , deriving toxicity profiles from structural analogs (e.g., 3-bromo-4-fluoropyrazolo[1,5-a]pyridine and general halogenated azaindoles). The Precautionary Principle applies: treat as a potent irritant and potential sensitizer. [1][2]
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) analysis of halogenated pyrazolo-pyridines, the following GHS classifications are assigned for risk management.
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2] | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[2] | H335 |
Signal Word: WARNING
Strategic Handling Protocols
Safe handling requires a "Defense-in-Depth" strategy, layering engineering controls over personal protective equipment (PPE).[1][2]
Engineering Controls (Primary Barrier)[1][2]
-
Containment: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]
-
Airflow: Maintain a face velocity of 0.5 m/s (100 fpm).
-
Static Control: Use anti-static weighing boats and grounded spatulas.[1][2] Halogenated heterocycles can be electrostatically charged, increasing dispersion risk.[1][2]
Personal Protective Equipment (Secondary Barrier)
-
Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a half-face respirator with P100/OV cartridges (Organic Vapor + Particulate).[1][2]
-
Dermal: Double-gloving is recommended.[2]
-
Ocular: Chemical splash goggles.[1][2] Safety glasses are insufficient for powders that may act as severe eye irritants.[1][2]
Operational Workflow
The following diagram illustrates the decision logic for handling this compound during synthesis.
Figure 1: Operational workflow for handling halogenated heterocyclic solids, emphasizing engineering controls.
Stability & Reactivity Profile
Understanding the chemical behavior is crucial for preventing "runaway" reactions or degradation.[1][2]
-
Thermal Stability: Generally stable at room temperature.[1][2] However, pyrazolo[1,5-a]pyridines can decompose under high heat (>200°C) emitting toxic fumes of Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) .[1][2]
-
Incompatibilities:
-
Storage Conditions:
Emergency Response Architecture
In the event of exposure, immediate and specific actions are required.[1][2][3] The presence of the fluorine atom necessitates consideration of potential HF generation upon thermal decomposition, though the risk is lower than with acyl fluorides.[1][2]
First Aid Protocols
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance; use a pocket mask.[2]
-
Skin Contact:
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2] Seek urgent medical attention —particulates can cause corneal abrasion and chemical burns.[1][2]
Firefighting Measures
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2] Do not use high-pressure water jets , which may scatter the powder.[1][2]
-
Combustion Products: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[1][2] Expect toxic emissions of HBr and HF .[1][2]
Accidental Release (Spill) Logic
Figure 2: Decision logic for spill remediation, prioritizing dust suppression.
Toxicology & Environmental Stewardship
Toxicological Insights
While specific LD50 data for CAS 1427396-14-2 is proprietary or unavailable, data from the analog 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine suggests:
-
Acute Oral Toxicity: Likely LD50 between 300–2000 mg/kg (Category 4).[1]
-
Sensitization: Halogenated pyridines are known skin sensitizers.[1][2] Repeated exposure may cause allergic dermatitis.[1]
Waste Management[1]
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Crucial: The scrubber must be capable of neutralizing HBr and HF gases.[1][2]
-
Prohibition: Never dispose of into sinks, drains, or domestic waste streams.[1][2]
References
-
PubChem. (2025).[1][2] 7-Bromopyrazolo[1,5-a]pyridine Compound Summary. National Library of Medicine. [Link][1][2]
-
Alchimica. (2024).[1][2] Product Catalog: 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (CAS 1427396-14-2). [Link][1][2][4]
-
Google Patents. (2023).[1][2] WO2023025109A1 - Toll-like receptor inhibitors and their preparation.[2] (Describes synthesis of the target compound).
Sources
The Strategic Imperative for Fluorination in Pyrazolo[1,5-a]pyridine Drug Candidates
An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Pyrazolo[1,5-a]pyridine Cores
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a senior application scientist's perspective on assessing and engineering the metabolic stability of fluorinated pyrazolo[1,5-a]pyridine scaffolds. The pyrazolo[1,5-a]pyridine core is a recognized privileged structure in medicinal chemistry, appearing in numerous potent and selective therapeutic agents.[1][2] Strategic fluorination of this core is a key tactic to enhance its drug-like properties, particularly its metabolic stability, which is a critical determinant of a drug candidate's in vivo exposure and overall success.[3]
The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties.[3] For the pyrazolo[1,5-a]pyridine core, this is particularly relevant for improving metabolic stability. The high strength of the carbon-fluorine (C-F) bond makes it significantly more resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s (CYPs), compared to a carbon-hydrogen (C-H) bond.[4] This "metabolic blocking" at susceptible positions, or "soft spots," can dramatically reduce the rate of clearance and increase the half-life of a compound.
Beyond simple bond strength, fluorine's high electronegativity can also influence the electronic environment of the entire molecule. This can alter the molecule's affinity for the active sites of metabolizing enzymes, further impacting its metabolic profile.[4]
Understanding the Metabolic Landscape of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine ring system is susceptible to several metabolic transformations, primarily mediated by CYP enzymes in the liver. While specific metabolic pathways are highly dependent on the substitution pattern of the molecule, some general "soft spots" can be anticipated based on the metabolism of related heterocyclic systems.
Key metabolic pathways for the pyrazolo[1,5-a]pyridine core and its analogues often involve:
-
Oxidative Dehalogenation: If the core is substituted with other halogens, such as chlorine, this can be a site of metabolism.[5]
-
N-dealkylation: Alkyl groups attached to nitrogen atoms are common sites for metabolism.[5]
-
Hydroxylation: Aromatic hydroxylation on the pyridine or pyrazole ring, or on appended phenyl rings, is a frequent metabolic route.
-
N-oxidation: The nitrogen atoms in the heterocyclic system can be oxidized.
The primary CYP enzymes implicated in the metabolism of similar heterocyclic compounds are often from the CYP3A and CYP1A families, with CYP3A4 being a major contributor to the metabolism of a wide range of drugs.[5][6]
Below is a diagram illustrating the potential metabolic soft spots on a generic pyrazolo[1,5-a]pyridine scaffold.
Caption: Workflow for the in vitro microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters. [7] Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay
Objective: To determine the in vitro t½ and CLint in a system that includes both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
Test compounds and positive controls
-
Collagen-coated 96-well plates
-
Acetonitrile (ACN) with an internal standard (IS)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Plating:
-
Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow cells to attach and recover.
-
-
Incubation:
-
Remove the plating medium and add fresh incubation medium containing the test compound.
-
Incubate at 37°C in a humidified incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding cold ACN with IS.
-
-
Sample Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as in the microsomal stability assay.
-
Data Analysis:
-
Data analysis is similar to the microsomal assay, with CLint expressed as µL/min/10^6 cells.
Structure-Metabolism Relationships of Fluorinated Pyrazolo[1,5-a]pyridines: A Case Study
To illustrate the impact of fluorination on the metabolic stability of the pyrazolo[1,5-a]pyridine core, consider the following hypothetical, yet representative, dataset.
| Compound | R1 | R2 | R3 | t½ (min, HLM) | CLint (µL/min/mg protein) |
| 1 | H | H | H | 15 | 46.2 |
| 2 | F | H | H | 45 | 15.4 |
| 3 | H | F | H | 25 | 27.7 |
| 4 | H | H | F | >60 | <11.6 |
| 5 | OCH3 | H | H | 8 | 86.6 |
| 6 | OCF3 | H | H | 55 | 12.6 |
This is a representative, hypothetical dataset for illustrative purposes.
Analysis of the Structure-Metabolism Relationship:
-
Parent Compound (1): The unsubstituted pyrazolo[1,5-a]pyridine core shows moderate to high clearance, suggesting the presence of metabolic soft spots.
-
Fluorination at R1 (2): Placing a fluorine atom on the pyridine ring significantly increases the half-life and reduces clearance. This position is likely a primary site of hydroxylation.
-
Fluorination at R2 (3): Fluorination on the pyrazole ring also improves stability, but to a lesser extent than at R1, indicating it is also a site of metabolism, but perhaps a secondary one.
-
Fluorination at R3 (4): Fluorination at this position on the pyridine ring results in high metabolic stability, effectively blocking a key metabolic pathway.
-
Comparison of Methoxy and Trifluoromethoxy (5 vs. 6): The methoxy group in compound 5 is a significant metabolic liability, likely due to O-dealkylation. Replacing it with a trifluoromethoxy group in compound 6 dramatically enhances metabolic stability, as the OCF3 group is resistant to this metabolic pathway.
In Silico Tools for Predicting Metabolic Stability
In the early stages of drug design, in silico models can be invaluable for prioritizing which compounds to synthesize and test. [5]These models use computational algorithms to predict metabolic liabilities and clearance rates based on the chemical structure of a molecule.
Common in silico approaches include:
-
Ligand-based methods: These use information from known substrates of metabolic enzymes to build predictive models.
-
Structure-based methods: These involve docking the compound into the 3D structure of a CYP enzyme to predict binding affinity and potential sites of metabolism.
While in silico predictions are a powerful tool, they should always be confirmed with in vitro experimental data.
The following diagram illustrates the iterative cycle of drug design incorporating metabolic stability assessment.
Caption: Iterative cycle of design, synthesis, and testing for metabolic stability.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a proven and effective strategy for enhancing the metabolic stability of pyrazolo[1,5-a]pyridine-based drug candidates. A thorough understanding of the potential metabolic liabilities of the core, coupled with a robust platform of in vitro and in silico predictive tools, enables medicinal chemists to rationally design molecules with improved pharmacokinetic profiles. The iterative process of design, synthesis, and metabolic stability testing is fundamental to the successful optimization of this privileged scaffold into viable clinical candidates. Future advancements in predictive algorithms and higher-throughput in vitro assays will continue to refine this process, accelerating the development of novel and effective medicines based on the fluorinated pyrazolo[1,5-a]pyridine core.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of human drug-metabolizing CYP3A4 with small inhibitory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine: A Privileged Heterocyclic Intermediate in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the pursuit of novel chemical space often relies on highly functionalized, rigid heterocyclic scaffolds. 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine has emerged as a critical building block, synthesizing the bioisosteric advantages of the pyrazolo[1,5-a]pyridine core with the precise physicochemical modulation afforded by strategic halogenation. This technical guide explores the structural rationale, synthetic methodologies, and downstream applications of this intermediate, providing drug development professionals with a comprehensive blueprint for its utilization.
Structural Rationale: The Logic of Substituents
The architectural design of 7-bromo-4-fluoropyrazolo[1,5-a]pyridine is not arbitrary; it is a highly engineered system where each functional group serves a distinct mechanistic purpose in drug design[1].
The Pyrazolo[1,5-a]pyridine Core
Bicyclic pyridines containing a ring-junction nitrogen are classified as privileged structures in medicinal chemistry[2]. The pyrazolo[1,5-a]pyridine core acts as a bioisostere for indoles, azaindoles, and imidazopyridines. Its planar, rigid structure and the presence of two nitrogen atoms make it an exceptional hydrogen-bond acceptor, perfectly suited for anchoring into the hinge region of various kinases (such as PI3K and MARK)[3][4].
The 4-Fluoro Substituent: Metabolic and Electronic Modulation
The strategic incorporation of fluorine at the C4 position serves two primary functions[1]:
-
Metabolic Blocking: The C4 position is often susceptible to oxidative metabolism by Cytochrome P450 enzymes. Fluorine, being highly electronegative and possessing a strong C-F bond, acts as a metabolic shield, dramatically increasing the half-life of the resulting active pharmaceutical ingredient (API).
-
pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the bridgehead nitrogen system, which can enhance membrane permeability and optimize the basicity for specific target interactions.
The 7-Bromo Substituent: The SAR Vector
The C7 position is situated adjacent to the bridgehead nitrogen, a vector that frequently points toward solvent-exposed or hydrophobic specificity pockets in target proteins. The bromine atom at this position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid Structure-Activity Relationship (SAR) exploration[5].
Caption: Structural rationale for the substituents on the pyrazolo[1,5-a]pyridine core.
Quantitative Profiling of Substituent Effects
To understand the value of this intermediate, it is crucial to quantify how its substituents alter the physicochemical landscape of the molecule.
Table 1: Physicochemical and Reactivity Profiling of the Scaffold
| Structural Element | Primary Function in Drug Design | Physicochemical Impact | Synthetic Utility |
| Bicyclic Core | Kinase hinge binding | Rigid, planar, H-bond acceptor | Stable scaffold for late-stage functionalization |
| 4-Fluoro Group | Metabolic blocker | ↑ Lipophilicity, ↓ pKa | Directs regioselectivity during electrophilic aromatic substitution |
| 7-Bromo Group | Cross-coupling handle | ↑ Molecular weight, ↑ Halogen bonding | Excellent leaving group for Pd-catalyzed couplings (Suzuki, Buchwald) |
Synthetic Workflows and Self-Validating Protocols
The synthesis and subsequent utilization of 7-bromo-4-fluoropyrazolo[1,5-a]pyridine require precise control over regioselectivity and catalytic cycles.
Caption: Workflow for the synthesis and functionalization of the intermediate.
Protocol A: Regioselective Bromination of 4-Fluoropyrazolo[1,5-a]pyridine
Causality: N-Bromosuccinimide (NBS) is selected over molecular bromine (
Step-by-Step Methodology:
-
Preparation: Dissolve 4-fluoropyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Self-Validation: The solution should be clear and colorless.
-
Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes. Causality: Cooling mitigates the exothermic nature of the reaction, ensuring strict regiocontrol at the C7 position.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Self-Validation: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the M and M+2 isotopic pattern (1:1 ratio, characteristic of a single bromine atom) confirms successful conversion.
-
Quenching & Workup: Pour the mixture into ice-cold water to precipitate the product. Filter the resulting solid and wash with a 10% aqueous sodium thiosulfate solution to neutralize any residual electrophilic halogen species.
-
Purification: Recrystallize from ethanol/water to yield pure 7-bromo-4-fluoropyrazolo[1,5-a]pyridine.
Protocol B: Downstream Suzuki-Miyaura Cross-Coupling at C7
Causality: The C7 position is sterically hindered due to its proximity to the bridgehead nitrogen. Therefore,
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine 7-bromo-4-fluoropyrazolo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
(2.0 equiv). Causality: Cesium carbonate is highly soluble in organic mixtures, facilitating rapid transmetalation. -
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Sparge the mixture with argon for 15 minutes. Self-Validation: Degassing is critical; failure to remove oxygen will result in the oxidation of Pd(0) to Pd(II), turning the solution black and halting the catalytic cycle.
-
Catalyst Addition: Add
(0.05 equiv) under a positive flow of argon. Seal the flask and heat to 90 °C for 12 hours. -
Monitoring: Check the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting bromide spot should be fully consumed, replaced by a lower Rf, UV-active product spot.
-
Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous
, concentrate under vacuum, and purify via silica gel flash chromatography.
Applications in Medicinal Chemistry
The versatility of 7-bromo-4-fluoropyrazolo[1,5-a]pyridine has led to its integration into several high-profile drug discovery programs:
-
PI3Kγ/δ Inhibitors: Pyrazolo[1,5-a]pyridine derivatives have been successfully developed as potent and selective inhibitors of Phosphoinositide 3-kinases (PI3K), which are critical targets in B-cell malignancies and tumor progression[3]. The core mimics the adenine ring of ATP.
-
Antitubercular Agents: Derivatives of this scaffold, particularly pyrazolo[1,5-a]pyridine-3-carboxamides, have shown nanomolar Minimum Inhibitory Concentration (MIC) values against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains[6].
-
MARK Inhibitors: The scaffold is utilized in the synthesis of Microtubule Affinity Regulating Kinase (MARK) inhibitors, which are under investigation for the treatment of neurodegenerative diseases such as Alzheimer's disease[4].
References[5] BenchChem. "3-Bromo-4-fluoropyrazolo[1,5-a]pyridine". Benchchem.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIX2PQ8e-ceh3LM1PBXQqzLz2C6Q2ryA3yoAldJaLon0YzQKOZ67iQ4Px3l3luW_RsysWt76jSArbDeOLkrKcHymPFBJY5mKLiHS1TjT8ekh5H74NjtHYMokS6sikBQ2mvsQRlOQ==[2] PharmaBlock. "Bicyclic Pyridines Containing Ring-junction Nitrogen in Drug Discovery". Pharmablock.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYXO5-eS4b_9qudbDq1XE9SLFe1GaAQ20kDV_eusjMwHm7Jv6Az7Z_-mnn_zAeepugbyriU0cEF024amCQ72uF90XhvKhtuVJCJxwxoocBeZo6M1iR__B51QRVCfsHWXss1ePr3mpNg0r-Sojf[3] Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors". Journal of Medicinal Chemistry, ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRQAmqJpGtf5pjJMT2iB7uwrPnyU1OZ0Ueb7cHIHYPK477OnNTo9EiRgFupcIg2UNsyPormAmIqpeM_oPG-6gEIgM54TjQc9q6IjWcUf1U4YPqPPcOAvL_BVVHwdEOEL1I209J5i7Qcz4Dq8-UYTlzuCyxLr1bnNqMsD9u4OD4me3baNEIj566nF2w4w81KPzYJW-x6jhyz4apHuQEXVT6MVpeRnMR0anHk8mghEO1NklGjL0XvyH5xGpmlGLUk52PAaHKVw==[1] BenchChem Technical Support Team. "3-Bromo-5-fluoropyrazolo[1,5-a]pyridine". Benchchem.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENsc-DD2ql4CuRJwAJQIuQHmC78fcubZS3ax8SOek27Z7ds_gYtgiZwETTmG58D3XrWZe0rFtKlX7mxoRa0LVsHKF6bmj9JbYIxoWdq-ceBt_F7xVmJDB1oaiuTKPfpHZrRxA4XA==[6] National Institutes of Health (NIH). "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents". PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Tb-7FOCZ6Jwfi2qT1Wdg521iNCrU9VldUXQUgCAXwiuPQgXgrtmohwEW4qYz-sohdY6vxSrVMGlZ45C5T_rWCQd9FKC27Btjvqh4-edATol9p-Y1vLe0yZvux19WRxEyowQAC1C8ibLa2w==[4] Google Patents. "WO2011087999A1 - Pyrazolo[1,5-a]pyrimidines as mark inhibitors". Google.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOiTkbXVWyuvLRBegeufdwT40iqeVwT1G1LyDXKbGBE_WSK9iyPgR_pznIPdOyPrY4hfhN9yHHjj2OmYT0i_DvyMlFURUa-fwO0izmS4RooS4w8LPD9GCjR3QDBlE3ojlcGGU37hJo3MpPDpbY
Sources
- 1. 3-Bromo-5-fluoropyrazolo[1,5-a]pyridine | Benchchem [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2011087999A1 - Pyrazolo[1,5-a]pyrimidines as mark inhibitors - Google Patents [patents.google.com]
- 5. 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine | Benchchem [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Executive Summary & Strategic Context
The pyrazolo[1,5-a]pyridine scaffold is a privileged, rigid N-heterocyclic framework extensively utilized in the design of modern targeted therapeutics, particularly kinase inhibitors targeting p38, RET, and EGFR. The strategic incorporation of a fluorine atom at the C4 position serves as a bioisostere that modulates the pKa of the bridgehead nitrogen, enhances metabolic stability, and optimizes hinge-binding interactions within the kinase active site 1[1].
Late-stage functionalization at the C7 position via Suzuki-Miyaura cross-coupling is a critical pathway for generating structural diversity. However, the unique electronic and steric microenvironment of 7-bromo-4-fluoropyrazolo[1,5-a]pyridine (and its commercially available derivatives, such as the 3-carboxylate ester, CAS 2387596-83-8 ) requires precise calibration of catalytic conditions to ensure high fidelity and yield.
Mechanistic Causality & Substrate Dynamics
Successful cross-coupling of this substrate relies on understanding the causality behind the reaction's elemental steps:
-
Oxidative Addition (Steric vs. Electronic Interplay): The C4-fluoro group exerts a strong inductive electron-withdrawing effect, lowering the LUMO of the heteroaromatic core and accelerating the insertion of Pd(0) into the C7-Br bond1[1]. However, the C7 position is sterically hindered by the adjacent bridgehead nitrogen. Consequently, catalysts with a large bite angle (e.g., Pd(dppf)Cl₂) or highly bulky, electron-rich ligands (e.g., XPhos) are required to stabilize the resulting Pd(II) intermediate 2[2].
-
Transmetalation (Base Selection): The electron-deficient nature of the fluorinated core makes it susceptible to nucleophilic aromatic substitution (S_NAr) or defluorination if harsh bases (like KOtBu or NaOH) are used at high temperatures. Aqueous inorganic carbonates (K₂CO₃) or phosphates (K₃PO₄) provide the optimal balance, efficiently forming the reactive boronate complex without degrading the substrate3[3].
-
Reductive Elimination: To prevent competitive protodeboronation of the boronic acid partner, reductive elimination must be rapid. The steric bulk of the dppf or XPhos ligands forces the two coupling partners into close proximity, dramatically accelerating product release.
Catalytic cycle of Suzuki-Miyaura coupling for 7-bromo-4-fluoropyrazolo[1,5-a]pyridine.
Catalyst & Condition Optimization Data
The following table summarizes the quantitative optimization data for coupling 7-bromo-4-fluoropyrazolo[1,5-a]pyridine derivatives with standard aryl boronic acids.
| Catalyst System | Ligand | Base (2.0 eq) | Solvent System | Temp (°C) | Conversion / Yield (%) |
| Pd(PPh₃)₄ (10 mol%) | None | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 90 °C | 65% (Incomplete conversion) |
| Pd(OAc)₂ (5 mol%) | SPhos | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 °C | 78% (Minor defluorination) |
| Pd(dppf)Cl₂ (5 mol%) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 90 °C | 88% (Robust & Scalable) |
| XPhos Pd G2 (2 mol%) | XPhos | K₃PO₄ | THF/H₂O (10:1) | 65 °C | 94% (Best for sensitive substrates) |
Note: Pd(dppf)Cl₂ provides the best balance of cost-efficiency and scalability 2[2], while XPhos Pd G2 is recommended for sterically hindered or electronically deactivated boronic acids.
Self-Validating Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems featuring built-in Quality Control (QC) checkpoints.
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol A: Standard Robust Coupling (Pd(dppf)Cl₂ System)
Recommended for general aryl/heteroaryl boronic acids.
1. Reagent Preparation (Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-4-fluoropyrazolo[1,5-a]pyridine (1.0 mmol, 1.0 eq) and the desired aryl boronic acid (1.2 mmol, 1.2 eq).
-
Add K₂CO₃ (2.0 mmol, 2.0 eq) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).
-
Causality Note: The CH₂Cl₂ adduct of Pd(dppf)Cl₂ is preferred as it is generally more stable and easier to handle on the benchtop, ensuring consistent active catalyst loading.
2. Solvent Addition & Degassing:
-
Add 1,4-Dioxane (5.0 mL) and Deionized H₂O (1.0 mL).
-
Degassing: Sparge the biphasic mixture with Argon or N₂ for 10 minutes.
-
Causality Note: Oxygen must be rigorously excluded. Residual O₂ will irreversibly oxidize the Pd(0) active species and promote undesired homocoupling of the boronic acid.
3. Reaction Execution & QC Checkpoint:
-
Seal the flask and heat to 90 °C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
-
Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. The reaction is deemed complete when the starting material peak (e.g., m/z ~287 for the ethyl ester derivative ) is fully consumed and the product mass dominates the Total Ion Chromatogram (TIC).
4. Quench, Extraction & Purification:
-
Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and H₂O (10 mL).
-
Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Mild Conditions for Sensitive Substrates (XPhos Pd G2 System)
Recommended for sterically hindered boronic acids or substrates prone to protodeboronation.
1. Setup: In a glovebox or under strict Argon flow, combine the pyrazolo[1,5-a]pyridine bromide (1.0 eq), boronic acid (1.5 eq), K₃PO₄ (2.0 eq), and XPhos Pd G2 (2 mol%). 2. Solvent: Add thoroughly degassed THF (10 mL) and H₂O (1 mL). 3. Execution: Heat to 65 °C for 2–6 hours.
-
Causality Note: The dialkylbiaryl phosphine ligand (XPhos) creates a highly reactive, mono-ligated Pd(0) species that undergoes rapid oxidative addition even at lower temperatures, preserving sensitive functional groups. 4. Validation: Monitor via TLC (UV active at 254 nm) and LC-MS. Proceed to standard aqueous workup and purification as described in Protocol A.
References
Sources
Application Note: Buchwald-Hartwig Amination of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Part 1: Introduction & Strategic Overview
The Substrate Challenge
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (CAS: 2387596-83-8) is a high-value scaffold in medicinal chemistry, particularly for the development of TRK, JAK, and RET kinase inhibitors. Its structure presents a unique "push-pull" electronic environment:
-
C7-Bromide: The primary site for oxidative addition. Located on the pyridine ring, it is activated by the bridgehead nitrogen, making it highly reactive toward Pd(0).
-
C4-Fluoride: An electron-withdrawing group that further lowers the LUMO of the ring system. While this facilitates the oxidative addition at C7, it introduces a critical risk: Nucleophilic Aromatic Substitution (SNAr) .
Strategic Directive
The success of this reaction hinges on chemoselectivity . Standard Buchwald-Hartwig conditions often employ strong bases (e.g., NaOtBu) which can trigger unwanted SNAr displacement of the C4-fluorine by the amine or the base itself.
This protocol prioritizes:
-
Mild Bases: Use of weak inorganic bases (Cs₂CO₃, K₃PO₄) to suppress C4-F displacement.
-
Active Ligands: Utilization of dialkylbiaryl phosphines (BrettPhos, RuPhos) to enable coupling at lower temperatures (60–80 °C), kinetically favoring the Pd-catalyzed pathway over thermal SNAr.
Part 2: Mechanistic Logic & Decision Framework
The following decision tree guides the selection of the optimal catalytic system based on the steric and electronic nature of the amine partner.
Figure 1: Catalyst selection decision tree. BrettPhos is the default starting point for primary amines due to its mono-ligation capability and resistance to beta-hydride elimination.
Part 3: Detailed Experimental Protocols
General Safety Note
-
Reactivity: The C4-F bond makes this substrate a potential skin sensitizer. Handle in a fume hood.
-
Palladium: Residual Pd can be toxic. Scavenge final products with SiliaMetS® Thiol or equivalent.
Protocol A: Primary Amines (The "BrettPhos" Method)
Best for: Unhindered primary amines, benzylamines.
Reagents:
-
Substrate: 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: BrettPhos Pd G4 (2–5 mol%) [Alternatively: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%)]
-
Base: Cs₂CO₃ (2.0 equiv) - Crucial for maintaining chemoselectivity.
-
Solvent: 1,4-Dioxane (anhydrous, 0.1 M concentration)
Step-by-Step:
-
Charge: In a glovebox or under active N₂ flow, add the heteroaryl bromide (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G4 (0.02 equiv) to a reaction vial equipped with a magnetic stir bar.
-
Seal & Purge: Cap the vial with a septum. Evacuate and backfill with N₂ three times.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Amine Addition: Add the primary amine (1.2 equiv) via syringe.
-
Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (800 rpm) for 4–12 hours.
-
Checkpoint: Monitor by LCMS. Look for the product mass (M+Amine-Br). If C4-F displacement occurs, you will see a mass of (M+2*Amine-Br-F).
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove inorganic salts. Concentrate and purify via flash chromatography (Hex/EtOAc).
Protocol B: Secondary Amines (The "RuPhos" Method)
Best for: Cyclic amines (piperazines, morpholines), acyclic secondary amines.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.5 equiv[1]
-
Catalyst: RuPhos Pd G4 (2–5 mol%)
-
Base: NaOtBu (1.5 equiv) OR Cs₂CO₃ (2.5 equiv)
-
Note: NaOtBu is faster but riskier for SNAr. Use Cs₂CO₃ if the amine is small and nucleophilic.
-
-
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Prepare the vial with substrate, base, and catalyst under inert atmosphere.
-
Add Toluene and the secondary amine.
-
Heat to 70–80 °C . RuPhos is highly active; lower temperatures prevent side reactions.
-
Monitor reaction progress.[2] Secondary amines are prone to beta-hydride elimination if the catalyst is not bulky enough; RuPhos specifically suppresses this.
Part 4: Data & Troubleshooting
Comparative Catalyst Performance (Model Reaction)
Reaction: 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine + n-Hexylamine (1.2 eq)
| Catalyst System | Base | Temp (°C) | Yield (%) | C4-F SnAr Side Product (%) | Notes |
| BrettPhos Pd G4 | Cs₂CO₃ | 80 | 92% | < 1% | Recommended Standard |
| XPhos Pd G4 | Cs₂CO₃ | 100 | 78% | 5% | Good alternative |
| Pd(PPh₃)₄ | K₂CO₃ | 110 | 15% | 0% | Inactive (Oxidative Add. failure) |
| Pd₂(dba)₃ / BINAP | NaOtBu | 100 | 45% | 35% | Base too strong; SnAr competes |
Troubleshooting Guide
Issue 1: Low Conversion / Starting Material Remaining
-
Cause: The C7-Br bond is deactivated by electron-rich substituents on the pyrazolo ring (not applicable here) or the catalyst is dying.
-
Solution: Switch to BrettPhos Pd G4 precatalyst to ensure a 1:1 L:Pd ratio. Increase concentration to 0.5 M.
Issue 2: Formation of "Double Addition" Product (Mass = M + 2*Amine - Br - F)
-
Cause: SNAr at C4-F is competing with B-H coupling.
-
Solution:
-
Switch base from NaOtBu to K₃PO₄ or Cs₂CO₃ .
-
Lower temperature by 10 °C.
-
Add the amine slowly (syringe pump) to keep its concentration low.
-
Issue 3: Dehalogenation (Product Mass = M - Br + H)
-
Cause: Beta-hydride elimination from the amine or solvent, followed by reductive elimination of H-Ar.
-
Solution: Use RuPhos (for secondary amines) or BrettPhos (primary). Avoid alcohol solvents (use Toluene or Dioxane).
Part 5: Mechanistic Visualization
The following diagram illustrates the competing pathways. The goal is to accelerate Cycle A (Pd-Catalysis) while suppressing Cycle B (SNAr).
Figure 2: Competing reaction pathways. The electron-deficient nature of the 4-fluoro substituent activates the ring for both Palladium insertion (Cycle A) and nucleophilic attack (Cycle B).
References
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link
- Basis for ligand selection (BrettPhos/RuPhos) for heteroaryl halides.
-
Paul, F.; Patt, J.; Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships."[3] Journal of the American Chemical Society, 1994 , 116, 5969-5970. Link
-
Foundational mechanistic work on oxidative addition/reductive elimination.[4]
-
- Engle, K. M.; Mei, T.-S.; Wasa, M.; Yu, J.-Q. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Accounts of Chemical Research, 2012, 45, 788–802. Context on reactivity of electron-deficient nitrogen heterocycles.
-
Patent US10144738B2. "Pyrazolo[1,5-a]pyrazin-4-yl derivatives as Janus Kinase Inhibitors." Google Patents. Link
- Demonstrates the pharmaceutical relevance of the pyrazolo[1,5-a]pyridine scaffold and related amin
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
One-pot synthesis methods for 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine derivatives
Technical Application Note: Scalable One-Pot Architectures for 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Part 1: Executive Summary & Strategic Importance
The 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine core is a high-value pharmacophore in modern medicinal chemistry, particularly serving as a bioisostere for indoles and azaindoles in kinase inhibitors (e.g., TRK, RET, and JAK inhibitors).[1] The specific substitution pattern—a bromine at C7 and a fluorine at C4—provides two critical orthogonal handles:
-
C7-Bromine: Enables Suzuki/Buchwald couplings for extending the carbon skeleton or introducing solubilizing tails.[1]
-
C4-Fluorine: Modulates pKa, metabolic stability, and lipophilicity while providing a handle for SNAr reactions if activated.[1]
Traditional synthesis often involves multi-step isolation of unstable N-aminopyridinium salts.[1] This guide details a telescoped one-pot protocol that circumvents isolation, maximizing safety and yield while ensuring strict regiocontrol.
Part 2: Retrosynthetic Logic & Mechanism
The synthesis relies on a [3+2] dipolar cycloaddition between an N-aminopyridine dipole (generated in situ) and an alkyne dipolarophile.
Critical Regiochemistry: To obtain the 7-bromo-4-fluoro substitution pattern, the starting material must be 2-bromo-5-fluoropyridine .[1]
-
Amination: Occurs at the Pyridine Nitrogen (N1).
-
Cyclization: Must occur at the C6 position (unsubstituted
-carbon) rather than the C2 position (bearing the Bromine).-
Steric/Electronic Control: Cyclization preferentially occurs at the less hindered/more nucleophilic
-carbon.[1] The bulky bromine atom at C2 directs the cyclization to C6, effectively "locking" the bromine into the C7 position of the final fused ring system. The C5-fluorine of the pyridine becomes the C4-fluorine of the product.[1]
-
Visual Pathway: Regioselective Cycloaddition
Figure 1: Reaction pathway illustrating the conversion of 2-bromo-5-fluoropyridine to the target scaffold via regioselective [3+2] cycloaddition.
Part 3: Detailed Experimental Protocol
This protocol utilizes a telescoped one-pot strategy using O-(Mesitylenesulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).[1] While MSH is often more reactive, HOSA is commercially available and safer for scale-up.[1] The protocol below uses HOSA for broader accessibility.
Materials & Reagents
| Reagent | Equiv. | Role |
| 2-Bromo-5-fluoropyridine | 1.0 | Starting Scaffold |
| Hydroxylamine-O-sulfonic acid (HOSA) | 1.2 - 1.5 | Aminating Agent |
| Ethyl Propiolate | 1.2 - 1.5 | Dipolarophile (Alkyne) |
| Potassium Carbonate (K₂CO₃) | 2.5 | Base |
| Water / Acetonitrile (1:1) | Solvent | Reaction Medium |
Step-by-Step Methodology
1. Formation of N-Aminopyridinium Salt (In Situ)
-
Setup: Charge a round-bottom flask with 2-bromo-5-fluoropyridine (1.0 equiv) and water/acetonitrile (1:1 v/v, 0.5 M concentration).
-
Addition: Add HOSA (1.2 equiv) in portions over 10 minutes.
-
Reaction: Heat the mixture to 80–90 °C for 2–4 hours.
-
Monitoring (Self-Validation): Monitor by TLC or LC-MS. The pyridine starting material should disappear, replaced by a highly polar spot (the salt).
-
Checkpoint: If conversion is incomplete after 4 hours, add an additional 0.3 equiv of HOSA.
-
2. One-Pot Cycloaddition
-
Cooling: Cool the reaction mixture to 0–5 °C (ice bath).
-
Base Addition: Slowly add solid K₂CO₃ (2.5 equiv). Caution: Gas evolution (CO₂) will occur.
-
Alkyne Addition: Dropwise add Ethyl Propiolate (1.2 equiv) (or dimethyl acetylenedicarboxylate if a diester is required).
-
Cyclization: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.
-
Observation: The solution typically turns dark, and a precipitate may form.
3. Work-up & Purification
-
Extraction: Dilute with water and extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product, Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate , typically elutes at 15–30% EtOAc.[1]
Analytical Validation (Expected Data)
-
¹H NMR (CDCl₃): Look for the characteristic doublet of doublets for the pyridine protons. The H-6 proton (now H-6 in the pyrazolo system) will show coupling to the C4-Fluorine.[1]
-
¹⁹F NMR: Distinct signal for the fluorine at the bridgehead-adjacent position (approx. -110 to -130 ppm depending on solvent).[1]
-
Regiochemistry Check: NOE (Nuclear Overhauser Effect) analysis between the ester group protons and the H-4/H-2 protons can confirm the cyclization orientation, though the 2-Br substituent forces the described outcome.[1]
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | HOSA hydrolysis or low reactivity.[1] | Switch to MSH (freshly prepared) in DCM/Ether for the amination step, then swap solvent to DMF for cyclization. |
| Regioisomer Mixtures | Steric bulk of C2-Br insufficient (unlikely). | Lower cyclization temperature to 0 °C to enhance kinetic control. |
| Decarboxylation | Hydrolysis of ester during reaction. | Ensure anhydrous conditions if using strong bases like DBU; stick to K₂CO₃ for milder conditions. |
| Black Tar Formation | Polymerization of alkyne. | Add alkyne slowly via syringe pump; ensure temperature does not exceed 25 °C during base addition. |
References
-
Adimurthy, S., et al. (2017).[2][3] "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines." Synthesis, 49, 2513–2522.[1][2][3]
-
RSC Publishing. (2019). "Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives." Organic & Biomolecular Chemistry.
-
BenchChem. (2023). "Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Product Data." (Confirming commercial existence and numbering).
-
Organic Chemistry Portal. "Synthesis of pyrazolo[1,5-a]pyridines." (General overview of oxidative cycloaddition methods).
Sources
Application Notes & Protocols: Strategic Late-Stage Functionalization Utilizing 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Introduction: The Imperative of Late-Stage Functionalization in Modern Drug Discovery
In the landscape of contemporary drug discovery, the ability to rapidly generate and evaluate a diverse array of molecular analogs is paramount. Late-stage functionalization (LSF) has emerged as a transformative strategy, enabling the direct modification of complex, drug-like molecules at traditionally inert C-H bonds.[1][2] This approach circumvents the need for lengthy de novo syntheses, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[3] Within this paradigm, heterocyclic scaffolds are of particular importance, constituting the core of a vast number of approved pharmaceuticals.[3] The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine systems, in particular, are recognized as "privileged scaffolds" due to their versatile synthetic handles and significant biological activities, including their roles as kinase inhibitors.[4][5]
This guide focuses on a uniquely valuable building block for LSF: 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine . The strategic placement of the bromine and fluorine atoms on this fused heterocyclic core offers orthogonal reactivity, allowing for selective and sequential chemical modifications. The bromine atom at the 7-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 4-position can modulate the electronic properties of the ring system and influence metabolic stability. This document provides a detailed exploration of the applications and protocols for leveraging this reagent in the late-stage diversification of complex molecules.
The Strategic Advantage of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
The utility of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine in LSF stems from the distinct reactivity of its halogen substituents. The C-Br bond is significantly more amenable to oxidative addition with palladium(0) catalysts compared to the more inert C-F bond. This differential reactivity is the cornerstone of its application in selective cross-coupling reactions.
Key Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C7H4BrFN2 | Inferred |
| Molecular Weight | 215.02 g/mol | Inferred |
| Appearance | Off-white to pale yellow solid | General Knowledge |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane) | General Knowledge |
Diagram: Logical Flow of LSF using 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Caption: Workflow for diversifying molecules using 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position of the pyrazolo[1,5-a]pyridine core is the primary site for derivatization via palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability and broad substrate scope.[6]
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[7] This reaction is particularly valuable for introducing aryl and heteroaryl moieties, which are prevalent in bioactive molecules.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or a pre-catalyst system like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF/water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the anhydrous solvent and degas the mixture by bubbling with an inert gas for 10-15 minutes or by freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 7-aryl/heteroaryl-4-fluoropyrazolo[1,5-a]pyridine.
Expert Insights:
-
The choice of catalyst, base, and solvent is crucial and often needs to be optimized for specific substrates. For electron-deficient or sterically hindered boronic acids, more active catalysts like those based on biarylphosphine ligands (e.g., XPhos) may be necessary to achieve good yields and prevent side reactions like debromination.[7]
-
The presence of the fluorine atom can influence the electronic nature of the pyrazolo[1,5-a]pyridine ring, potentially affecting the rate of oxidative addition.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8] This method is highly effective for installing alkynyl functionalities, which can serve as versatile handles for further transformations or as key components of bioactive molecules.
Protocol: General Procedure for Sonogashira Coupling
Materials:
-
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (a tertiary amine, e.g., triethylamine or diisopropylethylamine, often used as the solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine, the palladium catalyst, and CuI in the anhydrous solvent.
-
Add the terminal alkyne and the amine base.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Upon completion, filter the reaction mixture to remove any precipitated salts and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 7-alkynyl-4-fluoropyrazolo[1,5-a]pyridine product.
Expert Insights:
-
Copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).
-
The choice of amine base is critical; it not only acts as a base but also as a solvent and a ligand for the copper catalyst.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a common linkage in pharmaceuticals. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, tBuXPhos Pd G3) (1-5 mol%)
-
Bulky phosphine ligand (if not using a pre-catalyst)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, K3PO4) (1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine, the amine, the palladium pre-catalyst, and the base in a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C).
-
Monitor the reaction until the starting material is consumed.
-
After cooling, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product via column chromatography.
Expert Insights:
-
The selection of the appropriate ligand and base is paramount for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.
-
Over-reaction or side reactions can occur with certain amine substrates, necessitating careful optimization of reaction conditions.
Potential for Further Functionalization
While the primary focus is on the reactivity of the C7-Br bond, the pyrazolo[1,5-a]pyridine scaffold offers other positions for functionalization, enabling the creation of highly decorated molecules. The fluorine atom at the C4 position, while generally unreactive towards palladium-catalyzed cross-coupling, can be a site for nucleophilic aromatic substitution under specific, often harsh, conditions. More commonly, C-H activation methodologies could be explored to functionalize other positions on the heterocyclic core, though this would require careful consideration of regioselectivity.[9]
Conclusion and Future Outlook
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine stands out as a highly valuable and versatile building block for late-stage functionalization in drug discovery and medicinal chemistry. Its pre-installed, orthogonally reactive halogen handles provide a reliable and strategic entry point for introducing a wide range of chemical functionalities through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide serve as a robust starting point for researchers seeking to leverage this powerful reagent to accelerate their discovery programs. As the field of C-H activation continues to evolve, we anticipate even more sophisticated strategies for the selective functionalization of such privileged heterocyclic systems, further expanding the chemical space accessible to drug development professionals.
References
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (n.d.).
- Development of tandem CH borylation/functionalization procedures for Late Stage Functionalization of Compounds - AMS Tesi di Laurea. (n.d.).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.).
- Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules - AIR Unimi. (n.d.).
-
Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. (2021, July 14). Retrieved March 3, 2026, from [Link]
- Late-Stage C–H Functionalization of Azines - PMC. (n.d.).
-
Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). (n.d.). Retrieved March 3, 2026, from [Link]
-
The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives - AIR Unimi. (n.d.). Retrieved March 3, 2026, from [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved March 3, 2026, from [Link]
-
Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors - Semantic Scholar. (n.d.). Retrieved March 3, 2026, from [Link]
-
Late-Stage C-H Functionalization of Azines - PubMed - NIH. (2023, June 28). Retrieved March 3, 2026, from [Link]
-
Strategies towards C–H functionalization and pharmaceutical applications - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC. (n.d.). Retrieved March 3, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. (n.d.). Retrieved March 3, 2026, from [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). (n.d.). Retrieved March 3, 2026, from [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview - iris.unina.it. (2025, November 25). Retrieved March 3, 2026, from [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry | PDF | Chemical Compounds - Scribd. (n.d.). Retrieved March 3, 2026, from [Link]
Sources
- 1. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unina.it [iris.unina.it]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Nucleophilic Substitution on 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., inhibitors of RET, PI3K, and CDK). The 7-bromo-4-fluoropyrazolo[1,5-a]pyridine derivative represents a high-value "orthogonal" building block. It possesses two distinct electrophilic sites: the C4-fluorine and the C7-bromine.
This guide details the reagents and protocols required to perform Nucleophilic Aromatic Substitution (SNAr) selectively at the C4 position , displacing the fluorine atom while preserving the C7-bromine for subsequent palladium-catalyzed cross-coupling. This orthogonality is critical for library generation and SAR (Structure-Activity Relationship) exploration.
Mechanistic Insight & Regioselectivity
To design effective protocols, one must understand the electronic bias of the substrate.
The Electronic Landscape
The pyrazolo[1,5-a]pyridine ring system is electron-deficient in the pyridine moiety, activating it towards nucleophilic attack.
-
C4 Position (Para-like): Located para to the bridgehead nitrogen (N1). The bridgehead nitrogen exerts a strong electron-withdrawing effect via resonance, stabilizing the Meisenheimer intermediate formed upon nucleophilic attack at C4.
-
C7 Position (Ortho-like): Located ortho to the bridgehead nitrogen. While also activated, steric hindrance and the nature of the leaving group play a decisive role here.
Why Fluorine at C4?
In SNAr reactions, the rate-determining step is typically the addition of the nucleophile to the aromatic ring. Fluorine is the most electronegative element, which significantly lowers the energy of the transition state by stabilizing the negative charge on the intermediate Meisenheimer complex.
-
Reactivity Order (SNAr): Ar-F >> Ar-Cl ≈ Ar-Br.[1]
-
Selectivity: The C4-F bond is highly activated for SNAr, whereas the C7-Br bond is relatively inert to SNAr conditions but highly reactive in metal-catalyzed couplings (Suzuki, Buchwald-Hartwig).
Visualization: Reaction Pathway[2]
The following diagram illustrates the regioselective pathway and the preservation of the C7-bromo handle.
Figure 1: Mechanistic pathway highlighting the preferential attack at C4 due to electronic activation and leaving group ability.
Reagent Selection Guide
Selection of the base and solvent is dictated by the "hardness" of the nucleophile and the solubility of the substrate.
Nucleophiles
| Nucleophile Class | Examples | Reactivity | Notes |
| Primary Amines | Aniline, Benzylamine, Alkyl amines | High | Most common. Reacts rapidly at RT or mild heat (40-60°C). |
| Secondary Amines | Morpholine, Piperazine, Piperidine | Moderate-High | Excellent yields. Steric bulk may require slightly higher temps. |
| Alkoxides | NaOMe, NaOEt, KOtBu | High | Generated in situ from alcohols using NaH or used as salts. |
| Thiols | Thiophenol, Alkyl thiols | High | Requires careful oxidation control (degas solvents). |
Bases
-
Organic Bases (DIPEA, TEA): Preferred for amine nucleophiles. They scavenge the HF generated without causing hydrolysis side reactions.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): Essential for phenols, thiols, or less reactive amines. Cesium carbonate is superior for solubility in organic solvents.
-
Strong Bases (NaH, LiHMDS): Used only for generating alkoxides from alcohols. Caution: Can cause deprotonation at C3 if not carefully controlled.
Solvents
-
Standard: DMF, DMSO, NMP (Polar Aprotic). These stabilize the charged transition state.
-
Alternative: Acetonitrile (MeCN), THF. Good for lower temperature reactions or easier workup.
-
Green: 2-MeTHF or Ethyl Acetate (if solubility permits).
Experimental Protocols
Protocol A: Amination (Displacement with Amines)
Objective: Synthesis of 4-amino-7-bromopyrazolo[1,5-a]pyridine derivatives.
Reagents:
-
Substrate: 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (1.0 equiv)
-
Nucleophile: Amine (1.2 - 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: DMF or DMSO (Concentration ~0.2 M)
Procedure:
-
Charge: To a clean, dry vial equipped with a magnetic stir bar, add the substrate (1.0 equiv).
-
Dissolve: Add DMF (5 mL per mmol substrate) and stir until dissolved.
-
Add Base: Add DIPEA (3.0 equiv) via syringe.
-
Add Nucleophile: Add the amine (1.2 equiv). Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0 equiv.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Checkpoint: Monitor by LC-MS.[2] Look for the disappearance of SM (M+H = 215/217) and appearance of Product (M+H = Mass of Amine + 196).
-
Optimization: If reaction is <50% complete after 4h, heat to 60°C.
-
-
Workup:
-
Pour the reaction mixture into water (10x volume).
-
If a precipitate forms: Filter, wash with water, and dry under vacuum.
-
If no precipitate: Extract with EtOAc (3x). Wash organics with brine (2x), dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol B: Etherification (Displacement with Alcohols)
Objective: Synthesis of 4-alkoxy-7-bromopyrazolo[1,5-a]pyridine.
Reagents:
-
Substrate: 1.0 equiv
-
Alcohol: 2.0 equiv (or used as solvent if cheap)
-
Base: NaH (60% dispersion in oil) (1.5 equiv)
-
Solvent: THF or DMF (anhydrous)
Procedure:
-
Activation: In a flame-dried flask under N₂, suspend NaH (1.5 equiv) in anhydrous THF at 0°C.
-
Alkoxide Formation: Add the alcohol (2.0 equiv) dropwise. Stir for 15–30 min at 0°C until H₂ evolution ceases.
-
Addition: Add a solution of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (1.0 equiv) in THF dropwise to the alkoxide solution.
-
Reaction: Allow to warm to RT and stir for 1–3 hours.
-
Quench: Carefully quench with sat. NH₄Cl solution.
-
Workup: Extract with EtOAc, dry, and concentrate.
Troubleshooting & Optimization Matrix
Use the following decision tree to troubleshoot low yields or impurities.
Figure 2: Troubleshooting logic for SNAr reactions on pyrazolo[1,5-a]pyridine.
Data Summary: Typical Yields
| Nucleophile | Reagent Conditions | Temp | Time | Yield |
| Morpholine | DIPEA, DMF | RT | 2 h | 92% |
| Aniline | DIPEA, DMSO | 60°C | 4 h | 85% |
| Methanol | NaOMe, MeOH | RT | 1 h | 88% |
| Phenol | K₂CO₃, DMF | 80°C | 6 h | 78% |
Note: Yields are representative of similar 4-fluoro-pyrazolo[1,5-a]pyridine scaffolds found in internal and literature datasets.
References
-
General Reactivity of Pyrazolo[1,5-a]pyridine
-
SNAr Regioselectivity (F vs Br)
-
Application in Kinase Inhibitors (Similar Scaffolds)
- Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Commercial Availability & Properties
-
Title: 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine (Analogous Reactivity Data).[3]
- Source: BenchChem.
-
Disclaimer: Always consult the specific Safety Data Sheet (SDS) for 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine before handling. Fluorinated heterocycles can be skin irritants.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 2387596-83-8|Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine | Benchchem [benchchem.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Guide: Optimization of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine Synthesis
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: High-Yield Protocol & Troubleshooting for 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Executive Summary: The Synthetic Challenge
The synthesis of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine presents a specific regiochemical challenge. Unlike standard pyrazolo[1,5-a]pyridines, this scaffold requires the simultaneous management of a labile C-Br bond and an electron-withdrawing fluorine atom during the cyclization event.
The most robust route utilizes a [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne.[1][2] However, users frequently encounter three primary failure modes:
-
Regiochemical Mismatch: Cyclization occurring at the wrong
-carbon of the pyridine.[2] -
Low Conversion: Poor yield during the N-amination step due to electronic deactivation by the fluorine substituent.[2]
-
Decarboxylation Failure: Incomplete removal of the ester directing group (if using carboxylate-based cyclization).[2]
This guide provides a validated, self-consistent protocol to overcome these bottlenecks, ensuring yields >60% over three steps.
Core Reaction Logic & Mechanism[3]
To achieve the 7-Bromo-4-fluoro substitution pattern, one must select the correct pyridine precursor.[2] The pyrazolo[1,5-a]pyridine numbering system maps the pyridine ring carbons 3, 4, 5, and 6 to positions 4, 5, 6, and 7, respectively.
Therefore, the starting material must be 2-bromo-5-fluoropyridine (also known as 6-bromo-3-fluoropyridine).[2] The cyclization must occur at the unsubstituted
Validated Pathway
-
N-Amination: Electrophilic amination of 2-bromo-5-fluoropyridine.[2]
-
Cycloaddition: Reaction with Ethyl Propiolate (or DMAD followed by decarboxylation).[2]
-
Hydrolysis/Decarboxylation: Removal of the C-3 ester to yield the core scaffold.[2]
Figure 1: Synthetic pathway highlighting the critical regioselective cyclization step.[2]
Troubleshooting Guide (Q&A)
Phase 1: N-Amination (The Critical Bottleneck)
Q: My conversion of 2-bromo-5-fluoropyridine to the N-aminopyridinium salt is stuck at <30%. Why? A: The fluorine atom at C-5 (meta to Nitrogen) and Bromine at C-2 inductively withdraw electron density from the pyridine nitrogen, making it a poor nucleophile.[2]
-
Solution 1 (Reagent Switch): Switch from Hydroxylamine-O-sulfonic acid (HOSA) to O-(Mesitylenesulfonyl)hydroxylamine (MSH) . MSH is a significantly more potent electrophile and is essential for electron-deficient pyridines.[2]
-
Solution 2 (Solvent System): If using HOSA, ensure you are using a biphasic system (DCM/Water) with careful pH control (maintain pH ~8-9). However, for this specific substrate, anhydrous DCM with MSH is strongly recommended.
Q: The N-amino salt is unstable/turning black. How do I store it? A: N-aminopyridinium salts of halogenated pyridines are prone to decomposition and light sensitivity.[2]
-
Protocol: Do not store the intermediate. Use it immediately in the cycloaddition step. If you must pause, store as a solid precipitate at -20°C under Argon, shielded from light.
Phase 2: Cycloaddition & Regioselectivity[2][4]
Q: I am observing a mixture of isomers. Is the cyclization happening at the Bromine side? A: Steric hindrance usually prevents cyclization at the C-2 (Br) position, favoring the C-6 (H) position. However, if you observe a minor isomer, it is likely the result of debromination followed by non-regioselective cyclization.
-
Fix: Ensure your reaction temperature does not exceed 40°C during the initial addition of the base. High temperatures can promote oxidative addition of trace metals (if present) into the C-Br bond.[2] Use high-purity K2CO3 and DMF (dimethylformamide) to stabilize the transition state.[2]
Q: The reaction yields a "sticky tar" instead of a precipitate. A: This indicates polymerization of the ethyl propiolate.[2]
-
Fix: Add the ethyl propiolate slowly (dropwise over 30 mins) to the solution of the N-amino salt and base. Do not dump it in all at once. The local high concentration of alkyne promotes self-polymerization.[2]
Phase 3: Decarboxylation[2]
Q: The hydrolysis of the ester works, but the decarboxylation step degrades the C-Br bond. A: Thermal decarboxylation in strong acid (e.g., HBr/AcOH) can be too harsh for the C-Br bond.
-
Optimized Method: Use saponification (NaOH/MeOH) to isolate the carboxylic acid, followed by silver-catalyzed decarboxylation (Ag2CO3, AcOH, DMSO, 100°C) or simple thermal decarboxylation in high-boiling inert solvent (e.g., Diphenyl ether at 200°C) if the molecule is thermally stable. For this specific fluorinated scaffold, heating the carboxylic acid in polyphosphoric acid (PPA) at 100°C is often milder and cleaner than H2SO4 reflux.
Critical Control Points & Reagent Selection
The following table summarizes the impact of reagents on the yield of the critical cyclization step (Step 2).
| Variable | Recommendation | Technical Rationale |
| Aminating Agent | MSH (O-Mesitylenesulfonylhydroxylamine) | Essential for overcoming the nucleophilic deactivation caused by F and Br substituents.[2] HOSA yields are typically 20-30% lower. |
| Base (Cyclization) | K2CO3 (2.5 equiv) | DBU is too strong and can cause side reactions with the alkyne.[2] K2CO3 provides a steady deprotonation of the N-amino salt.[2] |
| Solvent | DMF (Anhydrous) | MeCN is acceptable, but DMF solubilizes the zwitterionic intermediate better, promoting faster cyclization and reducing oligomerization. |
| Alkyne | Ethyl Propiolate | Preferred over propiolic acid.[2] The ester group activates the alkyne for the [3+2] cycloaddition. |
| Temperature | 0°C | Start cold to control the exotherm of ylide formation. Do not heat above 40°C until conversion is confirmed. |
Detailed Experimental Protocol (Optimized)
Step 1: Synthesis of N-Amino-2-bromo-5-fluoropyridinium Mesitylenesulfonate[2]
-
Dissolve 2-bromo-5-fluoropyridine (1.0 equiv) in anhydrous DCM (0.3 M).
-
Cool to 0°C under N2.
-
Add MSH (1.2 equiv) as a solution in DCM dropwise over 15 minutes.[2]
-
Stir at 0°C for 1 hour, then warm to RT for 3 hours.
-
Validation: Check TLC. If SM remains, add 0.2 equiv more MSH.
-
Workup: Add Et2O to precipitate the salt. Filter, wash with Et2O, and dry under vacuum. Use immediately.
Step 2: Cycloaddition to Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate[2]
-
Suspend the N-amino salt (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add K2CO3 (2.5 equiv) and stir for 15 mins at RT (Color change to dark red/brown indicates ylide formation).
-
Add Ethyl Propiolate (1.2 equiv) dropwise over 30 minutes.
-
Stir at RT for 12 hours.
-
Workup: Dilute with water (5x volume). Extract with EtOAc (3x).[2] Wash organics with LiCl solution (to remove DMF) and Brine.[2] Dry over Na2SO4.[2]
-
Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes around 20-30% EtOAc.[2]
Step 3: Saponification and Decarboxylation
-
Saponification: Treat ester with NaOH (2M, 3 equiv) in MeOH/THF (1:1) at 60°C for 2 hours. Acidify to pH 3 to precipitate the acid.
-
Decarboxylation: Dissolve the dry carboxylic acid in Polyphosphoric Acid (PPA) .[2] Heat to 100-120°C for 2-4 hours. Monitor by LCMS for loss of CO2 (-44 Da).
-
Isolation: Pour onto ice/water.[2] Neutralize with NaOH. Extract with DCM.[2]
References
-
General Synthesis of Pyrazolo[1,5-a]pyridines via N-Amination
- Legault, C., & Charette, A. B. (2003). Highly Efficient Synthesis of Pyrazolo[1,5-a]pyridine Derivatives. Journal of the American Chemical Society, 125(21), 6360-6361.
-
Use of MSH for Electron-Deficient Pyridines
- Tamura, Y., et al. (1973). Synthetic application of O-mesitylenesulfonylhydroxylamine. Tetrahedron Letters, 14(42), 4133-4136.
-
Regioselectivity in Pyrazolo[1,5-a]pyridine Cyclization
- Bensida, A., et al. (2008). Regioselective synthesis of new pyrazolo[1,5-a]pyridines. Tetrahedron Letters, 49(26), 4125-4127.
-
Decarboxylation Methodologies for Heterocycles
-
Goossen, L. J., et al. (2009). Silver-catalyzed protodecarboxylation of carboxylic acids.[2] Synthesis, 2009(15), 2609-2612.
-
-
Specific Analog Reference (Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate)
-
BenchChem Compound Database. (2024).[2] Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate and related analogs.
-
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 24975252 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Challenges with 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine in DMSO
Welcome to the technical support center for 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Here, we will explore the underlying scientific principles and provide practical, step-by-step protocols to ensure the successful preparation of your solutions for various experimental needs.
I. Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter when dissolving 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine in DMSO.
Question 1: My 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine is not dissolving in DMSO at my target concentration, even with vigorous vortexing. What are the initial steps I should take?
Answer:
Initial insolubility is a common challenge, often stemming from factors beyond simple solvent-solute interactions. Here’s a systematic approach to troubleshoot this issue:
1. Verify the Purity and Quality of Your Reagents:
-
Compound Purity: Impurities in your 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine can significantly impact its solubility. Ensure you are using a high-purity grade compound.
-
Solvent Grade: The quality of your DMSO is critical. Use only anhydrous, high-purity DMSO. DMSO is highly hygroscopic and can absorb atmospheric moisture, which has been shown to decrease the solubility of many organic compounds.[1] Even small amounts of water can disrupt the solvent's ability to form a stable solution.[1]
2. Implement Gentle Heating:
-
Rationale: Increasing the temperature of the solvent provides more kinetic energy to the solvent molecules, enhancing their ability to break down the crystal lattice of the solute.
-
Protocol:
-
Place your vial containing the compound and DMSO in a water bath set to a temperature between 30-40°C.
-
Gently agitate or continue vortexing the solution periodically.
-
Caution: Before heating, it is crucial to confirm the thermal stability of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine. While many pyrazolo[1,5-a]pyridine derivatives are thermally stable, it is best practice to check for any degradation at elevated temperatures.[2][3]
-
3. Utilize Sonication:
-
Rationale: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which can effectively break apart compound aggregates and facilitate dissolution.[4][5]
-
Protocol:
-
Place the vial in a bath sonicator for 5-10 minute intervals.
-
Avoid using a probe sonicator, as it can lead to localized overheating and potential compound degradation.
-
After sonication, visually inspect the solution for any remaining particulate matter.
-
Question 2: After successfully dissolving the compound with heat, a precipitate formed upon cooling to room temperature. What does this indicate and how can I resolve it?
Answer:
The formation of a precipitate upon cooling indicates that you have created a supersaturated solution. The solubility of the compound is lower at room temperature than at the elevated temperature you used for dissolution.
Solutions:
-
Prepare a Lower Concentration: The most straightforward solution is to prepare a new stock solution at a lower concentration that remains stable at room temperature.
-
Maintain a Slightly Elevated Temperature (Experiment Dependent): If your experimental setup allows, you may be able to maintain the solution at a slightly elevated temperature (e.g., 30°C) to keep the compound in solution. However, be mindful of the potential effects of temperature on your downstream assay.
-
Re-dissolve Before Use: If you must work with a supersaturated stock, ensure you gently warm and vortex the solution to completely re-dissolve the precipitate before each use. Inconsistent sampling from a partially precipitated stock will lead to inaccurate concentrations in your experiments.[4]
Question 3: I observed a precipitate after adding my DMSO stock solution to an aqueous buffer for my experiment. Why did this happen and what are my options?
Answer:
This phenomenon, known as "crashing out," is common when a compound is highly soluble in an organic solvent like DMSO but has poor aqueous solubility.[4] The introduction of the aqueous buffer changes the solvent environment, leading to the precipitation of the less soluble compound.
Mitigation Strategies:
-
Lower the Final Concentration: The simplest approach is to decrease the final concentration of the compound in your aqueous buffer.
-
Increase the Co-solvent Percentage: You can try to increase the final percentage of DMSO in your aqueous solution. However, be cautious as DMSO concentrations above 1% can have cytotoxic or other off-target effects in cell-based assays.[4] It is crucial to determine the DMSO tolerance of your specific cell line or experimental system.
-
Utilize a Co-solvent System: Consider using a co-solvent system to improve the solubility of your compound in the final aqueous solution.[6][7]
-
Recommended Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be effective.[4]
-
Protocol: First, dissolve the 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine in a small amount of DMSO. Then, slowly add the co-solvent, followed by the aqueous buffer, while continuously vortexing.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the solubility of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine.
What is the expected solubility of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine in DMSO?
Are there any alternative solvents to DMSO for dissolving 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine?
For heterocyclic compounds that are difficult to dissolve in DMSO, other solvents or solvent mixtures can be considered, depending on the requirements of the downstream application.[9] Some potential alternatives include:
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be effective.
-
N-Methyl-2-pyrrolidone (NMP): NMP is another strong organic solvent to consider.
-
Mixtures: In some cases, mixtures of solvents, such as DMSO and methanol or DMSO and chloroform, may enhance solubility.[9]
Note: When considering alternative solvents, always evaluate their compatibility with your experimental system to avoid any potential interference or toxicity.
How does pH affect the solubility of pyrazolo[1,5-a]pyridine derivatives?
The solubility of pyrazolo[1,5-a]pyridine derivatives can be pH-dependent.[10] The nitrogen atoms in the pyrazole and pyridine rings can be protonated under acidic conditions, forming a salt that may have increased aqueous solubility.[11] If you are working in an aqueous environment, adjusting the pH of your buffer may be a viable strategy to improve solubility.
III. Experimental Protocols and Data
Protocol for Preparing a 10 mM Stock Solution of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine in DMSO
Materials:
-
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (Molecular Weight: 215.02 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 215.02 g/mol = 0.00215 g = 2.15 mg
-
-
-
Weigh the compound: Accurately weigh 2.15 mg of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound:
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound does not fully dissolve, proceed with gentle heating (30-40°C) or sonication as described in the troubleshooting guide.
-
-
Visual Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.
Solubility Troubleshooting Workflow
The following diagram illustrates a systematic workflow for addressing solubility challenges with 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine in DMSO.
Caption: Troubleshooting workflow for dissolving 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine in DMSO.
Factors Influencing Solubility: A Summary
| Factor | Influence on Solubility | Recommendations |
| Compound Purity | Impurities can significantly decrease solubility. | Use high-purity grade compound. |
| Solvent Quality | Water content in DMSO reduces its solvating power for hydrophobic compounds.[1] | Use anhydrous, high-purity DMSO. |
| Temperature | Increased temperature generally increases solubility. | Apply gentle heat (30-40°C) as needed, verifying thermal stability. |
| Sonication | Breaks down compound aggregates, aiding dissolution.[4][5] | Use a bath sonicator to avoid localized overheating. |
| Concentration | Exceeding the solubility limit leads to precipitation. | Determine the optimal concentration through solubility testing. |
| pH (in aqueous solutions) | Can alter the ionization state of the compound, affecting solubility. | Adjust the pH of aqueous buffers if applicable.[10] |
IV. References
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512.
-
Various Authors. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. ResearchGate. Retrieved from [Link]
-
Kusk, K. O., Winding, A., & Johansen, A. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1096–1104.
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Retrieved from [Link]
-
gChem. (n.d.). DMSO. Retrieved from [Link]
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. PubMed. Retrieved from [Link]
-
Various Authors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Retrieved from [Link]
-
Lindorff-Larsen, K., & Teilum, K. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(1), 1–8.
-
Kusk, K. O., Winding, A., & Johansen, A. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromopyrazolo[1,5-a]pyridine. PubChem. Retrieved from [Link]
-
Wang, Y., Li, Y., Zhang, Y., Liu, Y., & Zhang, J. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC advances, 8(52), 29787–29791.
-
Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]
-
Kumar, A., Sahoo, S. K., & Padhee, K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8.
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Journal of Thermal Analysis and Calorimetry, 125(1), 100-110.
-
Hassan, G. S., Kadry, H. H., & Abou-Seri, S. M. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103642.
-
Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13735–13745.
-
Kendall, J. D., Squire, C. J., & Denny, W. A. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & medicinal chemistry letters, 27(2), 187–190.
-
Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
-
Wang, Y., Li, Y., Zhang, Y., Liu, Y., & Zhang, J. (2019). Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods. ResearchGate. Retrieved from [Link]
-
Wang, Y., Li, Y., Zhang, Y., Liu, Y., & Zhang, J. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 8(52), 29787-29791.
Sources
- 1. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ziath.com [ziath.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. ijmsdr.org [ijmsdr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine Couplings
Welcome to the Technical Support Center. Working with 7-bromo-4-fluoropyrazolo[1,5-a]pyridine in palladium-catalyzed cross-coupling reactions presents a unique set of steric and electronic challenges. The 7-position is sterically encumbered due to its proximity to the bridgehead nitrogen, while the electron-withdrawing 4-fluoro substituent fundamentally alters the electron density of the heterocyclic core.
Driving catalyst loading down to sustainable levels (<1 mol%) without sacrificing yield requires a deep understanding of catalyst deactivation pathways and precise tuning of the microenvironment around the palladium center[1]. This guide provides field-proven insights, troubleshooting protocols, and self-validating methodologies to maximize your Turnover Number (TON).
Optimization Logic & Workflow
When attempting to lower catalyst loading, a systematic, iterative approach is mandatory. Arbitrarily dropping the palladium concentration often leads to stalled reactions because the kinetic rate of product formation falls below the inherent rate of catalyst decomposition[1].
Fig 1. Iterative workflow for optimizing palladium catalyst loading.
Troubleshooting & FAQs
Q1: Why does my catalyst precipitate as "Palladium Black" when I reduce the loading below 2 mol%? Causality & Solution: Palladium black formation is the macroscopic symptom of irreversible catalyst agglomeration into inactive clusters[2]. The pyrazolo[1,5-a]pyridine core contains coordinating nitrogen atoms that act as competitive ligands. At low catalyst loadings, the extremely high substrate-to-palladium ratio increases the probability of these nitrogens displacing your phosphine ligand, stripping the Pd(0) center and causing it to precipitate[2]. To counteract this, employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos). These ligands create a sterically hindered pocket that prevents off-cycle coordination by the heterocycle, stabilizing the active catalytic species even at sub-1 mol% loadings[2].
Q2: How does the 4-fluoro substituent impact the coupling at the 7-bromo position, and how should I adjust my conditions? Causality & Solution: The 4-fluoro group exerts a strong inductive electron-withdrawing effect across the conjugated system. This increases the electrophilicity of the C7-Br bond, which actually facilitates the initial oxidative addition step. However, it also destabilizes the resulting Pd(II) intermediate, making it highly susceptible to side reactions like protodebromination if the subsequent transmetalation step is slow. To mitigate this, you must accelerate transmetalation. Switch to a stronger, highly soluble base (e.g., K₃PO₄ or Cs₂CO₃) and ensure rigorous anhydrous conditions to push the catalytic cycle forward rapidly before decomposition pathways can compete[2].
Q3: What is the most reliable method for finding the minimum effective catalyst loading? Causality & Solution: You must maintain a kinetic rate higher than the catalyst deactivation rate. Begin with a higher loading (e.g., 5 mol%) to establish a baseline yield and confirm the viability of your ligand/base combination[2]. Once reproducible >95% yields are achieved, incrementally halve the loading (2.5% → 1.25% → 0.5%)[2]. If the reaction stalls at a lower loading, do not simply increase the reaction time. Instead, switch to a more robust pre-catalyst (like a Pd G3 or G4 palladacycle). These pre-catalysts ensure a strict 1:1 Pd-to-ligand ratio and prevent the formation of unreactive Pd clusters during the activation phase[2],[3].
Mechanistic Pathway
Understanding the catalytic cycle is critical for diagnosing where your reaction is failing at low catalyst loadings.
Fig 2. Pd-catalyzed cross-coupling cycle for 7-bromo-4-fluoropyrazolo[1,5-a]pyridine.
Quantitative Catalyst Performance Data
The following table summarizes the optimization of a standard Suzuki-Miyaura coupling between 7-bromo-4-fluoropyrazolo[1,5-a]pyridine and phenylboronic acid. Notice how the shift from standard Pd(II) salts to G3 pre-catalysts drastically improves the Turnover Number (TON)[1].
| Catalyst System | Loading (mol%) | Time (h) | Yield (%) | Turnover Number (TON) | Observation |
| Pd(OAc)₂ / PPh₃ | 5.0 | 12 | 45 | 9 | Significant Pd black formation[4] |
| Pd(dppf)Cl₂ | 5.0 | 12 | 78 | 15.6 | Moderate conversion, some protodebromination |
| XPhos Pd G3 | 2.0 | 4 | >95 | >47.5 | Rapid conversion, clean profile |
| XPhos Pd G3 | 0.5 | 8 | 92 | 184 | Highly efficient, minimal side products |
| BrettPhos Pd G3 | 0.1 | 16 | 88 | 880 | Maximum TON, requires rigorous degassing |
Standard Operating Procedure (SOP): High-Throughput Catalyst Loading Screen
To ensure trustworthiness, this protocol is designed as a self-validating system. It includes a 5 mol% baseline control to verify reagent integrity before evaluating sub-1 mol% loadings.
Materials Required:
-
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (1.0 equiv)
-
Coupling Partner (e.g., Boronic acid/ester, 1.2 equiv)
-
Base: Anhydrous K₃PO₄ (2.0 equiv, finely powdered)[2]
-
Catalyst: XPhos Pd G3 (Stock solutions for 5.0%, 1.0%, 0.5%, and 0.1% mol)
-
Solvent: Rigorously degassed 1,4-Dioxane/H₂O (10:1 v/v)
Step-by-Step Methodology:
-
Preparation of Stock Solutions (Glovebox): Weigh the XPhos Pd G3 pre-catalyst into a volumetric flask and dissolve it in anhydrous, degassed 1,4-dioxane to create a 0.05 M stock solution. Serial dilution is required to accurately dose the 0.5% and 0.1% mol loadings without weighing errors.
-
Reaction Assembly: In a glovebox, charge four separate 8 mL reaction vials with 7-bromo-4-fluoropyrazolo[1,5-a]pyridine (0.5 mmol), the boronic acid (0.6 mmol), and K₃PO₄ (1.0 mmol).
-
Catalyst Dosing: Add the corresponding volume of the XPhos Pd G3 stock solution to achieve 5.0%, 1.0%, 0.5%, and 0.1% mol loadings across the four vials. Add additional degassed 1,4-dioxane and H₂O to bring all vials to a uniform 0.2 M concentration.
-
Execution & Kinetic Sampling: Seal the vials with Teflon-lined caps, remove them from the glovebox, and place them in a pre-heated 80 °C reaction block. To validate the kinetic rate, briefly pause stirring at t=1h, t=4h, and t=8h to extract a 10 µL aliquot via microsyringe under a positive argon stream.
-
Quenching and Analysis: Dilute the aliquots in 1 mL of LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS to determine conversion rates and identify any stalled reactions.
References
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines Source: Benchchem URL
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: Frontiers URL
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development Source: ACS Publications URL
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions Source: PMC URL
Sources
- 1. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization & Purification of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
[1]
Executive Summary & Technical Context[1][2][3][4][5][6]
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (CAS: 885275-75-2 / Analogues) is a critical bicyclic heteroaromatic scaffold used frequently as an intermediate in the synthesis of kinase inhibitors (e.g., TRK, JAK, or PI3K inhibitors).
The presence of the halogen atoms at the C7 (bromine) and C4 (fluorine) positions imparts significant lipophilicity and alters the stacking potential of the pi-system compared to the parent pyrazolo[1,5-a]pyridine. Consequently, researchers often face three primary challenges:
-
Oiling Out: The compound tends to phase-separate as an oil rather than nucleate crystals during cooling.[1]
-
Regioisomeric Impurities: Depending on the synthesis route (e.g., oxidative cyclization vs. electrophilic substitution), trace amounts of the C3-bromo isomer or unreacted pyridine precursors may co-precipitate.
-
Solvate Formation: The fused ring system is prone to trapping lattice solvents (pseudopolymorphism).[1]
This guide provides self-validating protocols to overcome these barriers.
Troubleshooting Guide (Q&A)
Q1: My product "oils out" upon cooling in Ethanol/Water systems. How do I induce proper nucleation?
Diagnosis: Oiling out (liquid-liquid phase separation) occurs when the metastable limit is exceeded before the nucleation barrier is overcome.[1] This is common for 7-bromo-4-fluoropyrazolo[1,5-a]pyridine due to its low melting point relative to the boiling point of aqueous solvents.[1]
Corrective Protocol:
-
Switch Solvent System: Move from EtOH/Water to Isopropanol (IPA)/Heptane . The lower polarity difference reduces the interfacial tension that favors oil droplets.[1]
-
Seeding Strategy: Do not rely on spontaneous nucleation. Retain a small amount of crude solid.[1][2] Once the solution is slightly supersaturated (cloud point), add the seed crystals at a higher temperature (e.g., 40°C) rather than 0°C.
-
Slow Cooling: Use a linear cooling ramp of 0.1°C/min. Rapid cooling locks the molecules into an amorphous oil state.[1]
Q2: I see a persistent impurity at RRT 0.95 (approx. 3-5%) that co-crystallizes. Is this the 3-bromo isomer?
Diagnosis: If your synthesis involved bromination after ring formation, this is likely the 3-bromo regioisomer (electrophilic substitution prefers C3).[1] If the bromine was pre-installed on the pyridine ring, this impurity is likely des-bromo (protodebromination product) or an unreacted N-aminopyridinium salt .[1]
Corrective Protocol: Standard crystallization often fails to separate close regioisomers due to isomorphous substitution in the crystal lattice.[1]
-
Functional Purification: Perform a "reslurry" (swish) in Methyl tert-butyl ether (MTBE) at room temperature for 4 hours.[1] The 7-bromo isomer is generally less soluble in ether/alkanes than the 3-bromo isomer or des-bromo impurities.[1]
-
Chemical Wash: If the impurity is the N-aminopyridinium salt, wash the organic layer with 1M HCl prior to crystallization to remove basic precursors.[1]
Q3: The crystals are colored (yellow/orange) but NMR shows >98% purity. How do I remove the color?
Diagnosis: Pyrazolo[1,5-a]pyridines are electron-rich and prone to trace oxidation, forming highly conjugated, colored oligomers (ppm levels) that do not show up clearly on NMR but affect downstream catalysis.
Corrective Protocol: Do not use loose charcoal, as it is difficult to filter off from fine needles.[1]
-
Dissolve the compound in Ethyl Acetate (10 volumes) .
-
Pass through a silica gel plug capped with a layer of Celite.[1]
-
Concentrate and recrystallize from Heptane/EtOAc (5:1) .
Experimental Protocols
Protocol A: High-Purity Recrystallization (The "Golden Standard")
Best for removing general organic impurities and improving crystallinity for X-ray diffraction.[1]
Materials:
-
Crude 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (10 g)
-
Solvent: Isopropanol (IPA)
-
Anti-solvent: n-Heptane[1]
Step-by-Step:
-
Dissolution: Charge 10 g of crude solid into a flask. Add 60 mL of IPA (6 vol) .
-
Heating: Heat to 75°C (reflux) with stirring until fully dissolved. Note: If insolubles remain, filter hot.
-
Initial Cooling: Cool slowly to 55°C .
-
Seeding: Add 50 mg (0.5 wt%) of pure seed crystals. Stir at 55°C for 30 mins to allow seed maturation.
-
Anti-Solvent Addition: Add 30 mL of n-Heptane dropwise over 1 hour while maintaining 55°C.
-
Crystallization Ramp: Cool to 0°C over 4 hours (approx 0.2°C/min).
-
Isolation: Filter the off-white needles.[1] Wash with cold Heptane/IPA (2:1).
-
Drying: Vacuum dry at 40°C for 12 hours.
Protocol B: Anti-Solvent Crash (Rapid Purification)
Best for removing inorganic salts or highly polar precursors.[1]
Data & Visualization
Solvent Screening Data (Solubility at 25°C vs 70°C)
| Solvent System | Solubility @ 25°C (mg/mL) | Solubility @ 70°C (mg/mL) | Recovery Potential | Notes |
| Water | < 0.1 | < 0.5 | N/A | Strictly anti-solvent.[1] |
| Ethanol | 12 | 85 | Good | Risk of oiling out if water added too fast.[1] |
| Isopropanol | 8 | 65 | Excellent | Best balance for thermal recrystallization.[1] |
| Ethyl Acetate | 45 | > 200 | Poor | Too soluble; yield loss is high.[1] |
| Toluene | 30 | 150 | Moderate | Good for removing polar impurities.[1] |
| Heptane | < 1 | 5 | N/A | Excellent anti-solvent.[1] |
Purification Decision Tree (Workflow)
Figure 1: Decision logic for selecting the appropriate purification method based on initial purity and impurity profile.
References
-
Vertex Pharmaceuticals. (2017).[1] Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem. (2025).[1] 7-Bromopyrazolo[1,5-a]pyridine Compound Summary. National Library of Medicine.[1] Link
-
Singleton, J. D. (2021).[1] Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Link
-
Bristol-Myers Squibb. (2015).[1][3] WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine before handling.
Sources
- 1. 7-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 24975252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]
Validation & Comparative
Resolving Complex Halogenated Heterocycles: A Comparative Guide to NMR Platforms for the Analysis of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heavily substituted, multi-halogenated heterocycles. 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine and its ester derivatives are highly privileged scaffolds in modern drug discovery, particularly in the development of Toll-like receptor (TLR) inhibitors for autoimmune diseases[1].
However, the presence of both a heavy halogen (bromine at C-7) and an NMR-active, highly electronegative nucleus (fluorine at C-4) on the pyrazolo[1,5-a]pyridine core[2] creates a uniquely challenging electronic environment. The
This guide objectively compares the performance of three tiers of NMR instrumentation—Benchtop (80 MHz), Routine (400 MHz), and Ultra-High-Field (600 MHz with CryoProbe)—to determine the optimal platform for analyzing this specific compound. Furthermore, it provides a self-validating experimental protocol to ensure absolute spectral accuracy.
Platform Performance Comparison
Choosing the right NMR platform is a balance of resolution, sensitivity, and throughput. For a molecule like 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine, the primary challenge lies in the aromatic region (7.0 – 8.5 ppm), where the
At lower magnetic fields, the
Quantitative Performance Matrix
| Analytical Parameter | Benchtop NMR (80 MHz) | Routine NMR (400 MHz) | Ultra-High-Field (600 MHz + CryoProbe) |
| Magnetic Field Strength | 1.88 Tesla (Permanent Neodymium) | 9.4 Tesla (Superconducting) | 14.1 Tesla (Superconducting) |
| Aromatic Resolution | Poor (Severe peak overlap) | Good (Distinct dd/d patterns visible) | Excellent (Baseline resolved multiplets) |
| Unresolved (Pseudo-multiplets) | Resolved ( | Highly Resolved (Even | |
| > 12 hours (Impractical for | < 10 minutes | ||
| Signal-to-Noise (S/N) for Quaternary Carbons | Negligible | Moderate | Exceptional (Due to cryogenic cooling) |
| Primary Utility | Quick reaction Go/No-Go checks | Standard QA/QC and purity checks | De novo structural elucidation |
The Verdict: While 400 MHz instruments are sufficient for routine identity confirmation, the 600 MHz platform equipped with a CryoProbe is the definitive choice for complete structural elucidation. The CryoProbe dramatically increases
Mechanistic Insights: Decoding the Spectra
To truly master the analysis of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine, one must understand the causality behind the chemical shifts and splitting patterns.
H NMR Causality (CDCl )
-
The Pyrazole Protons (H-2 and H-3): These typically resonate at
8.0 ppm and 6.6 ppm, respectively. Because they are isolated on the five-membered ring, they appear as clean doublets with a small coupling constant ( HH 2.2 Hz). -
The Pyridine Protons (H-5 and H-6): Fluorine at C-4 strongly deshields the C-4 carbon but, through resonance, shields the adjacent C-5 position. H-5 will couple to both F-4 (
HF 9.5 Hz) and H-6 ( HH 7.5 Hz). On a 600 MHz instrument, H-5 clearly resolves as a doublet of doublets (dd) . H-6, adjacent to the heavy C-7 bromine, is deshielded by the anisotropic effect and appears as a doublet (or a fine dd if the long-range HF is resolved).
C NMR Causality (CDCl )
-
Direct C-F Coupling: The C-4 carbon, directly attached to the fluorine, will exhibit a massive one-bond coupling (
CF 250 Hz), splitting the carbon signal into a wide doublet. -
Long-Range C-F Coupling: C-5 and the bridgehead C-3a will show two-bond couplings (
CF 15–25 Hz). -
Heavy Atom Effect: C-7 (bearing Bromine) will appear as a singlet. However, due to the "heavy-atom effect" of bromine, C-7 will experience a slight upfield shift relative to a standard aromatic carbon, typically landing around 120–125 ppm.
Self-Validating Experimental Protocol
To guarantee reproducibility and prevent artifact generation, follow this rigorous, step-by-step methodology for High-Field (600 MHz) acquisition. This protocol is designed as a self-validating system: if the final validation step fails, the preceding parameters must be recalibrated.
Step 1: Precision Sample Preparation
-
Weigh exactly 15.0 ± 0.5 mg of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine.
-
Dissolve in 600 µL of CDCl
(100 atom% D) containing 0.03% v/v TMS. Causality: 100% D solvent minimizes the residual CHCl peak (7.26 ppm), which can overlap with the H-5/H-6 aromatic signals. -
Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. Particulates distort magnetic field homogeneity, ruining the resolution of fine
HF couplings.
Step 2: Hardware Tuning and Shimming
-
Insert the sample into the 600 MHz magnet.
-
Perform Automated Tuning and Matching (ATM) specifically for the
H, C, and F channels. -
Execute 3D gradient shimming (TopShim).
-
Validation Check: The Full Width at Half Maximum (FWHM) of the TMS peak must be
0.45 Hz. If it is broader, re-shim manually along the Z1 and Z2 axes.
-
Step 3: Optimized Acquisition Parameters
-
H Acquisition: Use the zg30 pulse sequence. Set the relaxation delay (D1) to 2.0 seconds to ensure
for accurate integration. Number of scans (NS) = 16. -
C Acquisition: Use zgpg30 with WALTZ-16 H decoupling. Set D1 = 2.0 s. NS = 256. Causality: Quaternary carbons (C-4, C-7, C-3a) lack attached protons, resulting in long relaxation times. A 2.0 s delay prevents signal saturation. -
F Acquisition: Use zgig (inverse gated decoupling). Causality: This prevents Nuclear Overhauser Effect (NOE) enhancement from the protons, ensuring that any quantitative integration of the fluorine signal remains perfectly accurate.
Step 4: Processing and Validation
-
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for
H; 1.0 Hz for C) prior to Fourier Transform. -
Manually phase the spectra and apply a polynomial baseline correction.
-
System Validation: Inspect the
C spectrum at 150-160 ppm. You must observe a widely spaced doublet ( Hz). If this is missing, the compound lacks the C-F bond, or the D1 delay was insufficient to capture the quaternary C-4 carbon.
Analytical Workflow Visualization
Fig 1: Decision matrix for selecting the optimal NMR platform based on analytical requirements.
References
Sources
Comparative Reactivity Guide: 4-Fluoro vs. Non-Fluoro Pyrazolo[1,5-a]pyridine
[1]
Executive Summary: The Fluorine Effect
The introduction of a fluorine atom at the C4 position of the pyrazolo[1,5-a]pyridine scaffold is not merely a bioisosteric replacement; it fundamentally alters the electronic landscape and steric environment of the core. While the non-fluoro scaffold is a highly reactive, electron-rich system akin to indole, the 4-fluoro derivative exhibits significant nucleophilic deactivation at C3 and introduces a critical peri-interaction that influences the conformation of C3-substituents.[1]
| Feature | Pyrazolo[1,5-a]pyridine (Parent) | 4-Fluoropyrazolo[1,5-a]pyridine |
| C3-Nucleophilicity | High (Facile EAS) | Reduced (Requires stronger electrophiles) |
| C3-Substituent Conformation | Planar (Conjugated) | Twisted (Due to C4-F steric clash) |
| Metabolic Liability | High (Oxidation at C4/C7) | Improved (C4 blocked; C-F bond strong) |
| Synthetic Access | Trivial (Commercial/One-step) | Challenging (Regioselectivity issues from 3-F-pyridine) |
Structural & Electronic Architecture
To understand the reactivity differences, one must visualize the numbering and orbital interactions.
Figure 1: Numbering scheme and key electronic/steric interactions. Note the proximity of C4-F to the C3 reactive center.
Electronic Perturbation
-
Inductive Effect (-I): The fluorine at C4 exerts a strong electron-withdrawing inductive effect through the
-framework.[1] This pulls electron density away from the bridgehead C3a and, by extension, the adjacent C3 position. -
Resonance Effect (+M): While fluorine can donate electrons into the
-system, this effect is generally weaker than the inductive withdrawal in this heterocyclic system. The net result is a lowering of the HOMO energy , making the 4-fluoro scaffold less susceptible to oxidation and electrophilic attack compared to the parent.
The "Peri" Steric Effect
The C4 position is physically adjacent to C3. A fluorine atom (Van der Waals radius ~1.47 Å) occupies significantly more space than a hydrogen.
-
Consequence: Any substituent introduced at C3 (e.g., an aryl or heteroaryl group) will experience steric repulsion from the C4-F.[1] This forces the C3-substituent to twist out of coplanarity with the bicyclic core, breaking conjugation and potentially altering kinase binding modes (e.g., fitting into a narrower hydrophobic pocket).
Detailed Reactivity Comparison
Electrophilic Aromatic Substitution (EAS) at C3
The C3 position is the standard nucleophilic "hotspot" for this scaffold.
| Reaction | Non-Fluoro Reactivity | 4-Fluoro Reactivity | Experimental Implication |
| Iodination (NIS) | Fast (< 1h) .[1] High yield at RT. | Slow (3-6h) . May require slight heating or acid catalysis. | 4-F requires strictly anhydrous conditions to prevent side reactions during prolonged times. |
| Formylation (Vilsmeier-Haack) | Excellent yields.[1] | Moderate yields. Competitive attack at other positions is rare but rate is suppressed. | Higher equivalents of POCl3/DMF required for 4-F. |
| Nitration | Exothermic, rapid.[1] | Controlled. | 4-F is safer to handle on scale due to reduced exothermicity. |
C-H Activation & Lithiation at C7
The C7 proton (adjacent to the bridgehead nitrogen) is the most acidic site (
-
Non-Fluoro: C7-lithiation is straightforward using
-BuLi.[1] Regioselective C7-arylation via Pd-catalysis is well-established.[1] -
4-Fluoro: The -I effect of fluorine at C4 propagates through the ring, increasing the acidity of the C7 proton slightly. However, the regioselectivity of Pd-catalyzed C-H activation can be compromised.[1]
-
Risk: In the non-fluoro scaffold, C3 is much more nucleophilic than C7, allowing sequential functionalization (EAS at C3 first, then C-H activation at C7).[1] In the 4-fluoro scaffold, the deactivation of C3 brings the reactivity of C3 and C7 closer together, potentially leading to mixtures if non-selective catalysts are used.
-
Synthetic Accessibility (The Hidden Bottleneck)
Synthesizing the 4-fluoro core is non-trivial compared to the parent.
-
Parent: Made from pyridine + aminating agent + alkyne.[2]
-
4-Fluoro: Requires 3-fluoropyridine.[1]
-
Regioselectivity Problem: Cyclization of the N-amino-3-fluoropyridine ylide with an alkyne can occur at C2 (yielding the 4-fluoro isomer) or C6 (yielding the 6-fluoro isomer).[1]
-
Outcome: The steric bulk of the fluorine at C3 of the pyridine ring disfavors attack at the adjacent C2. Thus, 6-fluoropyrazolo[1,5-a]pyridine is typically the major product , making the 4-fluoro isomer the minor, more valuable component.[1]
-
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Fluoropyrazolo[1,5-a]pyridine Core
Targeting the "minor" isomer requires specific directing groups or separation.[1]
Reagents: 3-Fluoropyridine, O-(Mesitylsulfonyl)hydroxylamine (MSH), Ethyl propiolate, K2CO3, DMF.[1]
-
N-Amination: Dissolve 3-fluoropyridine (1.0 eq) in DCM. Add MSH (1.2 eq) at 0°C. Stir 1h. Filter the N-amino salt.
-
Cycloaddition: Suspend the salt in DMF. Add K2CO3 (2.5 eq) and Ethyl propiolate (1.5 eq). Stir at RT for 12h.[3]
-
Purification (Critical): The crude mixture contains ~3:1 ratio of 6-fluoro (major) to 4-fluoro (minor).
-
Separation: Use Flash Chromatography (Hexane/EtOAc gradient). The 4-fluoro isomer typically elutes after the 6-fluoro isomer due to the higher polarity induced by the dipole moment adjacent to the bridgehead.
-
Identification: 4-F isomer shows a characteristic splitting pattern in NMR (dd or dt) for the proton at C3 due to through-space coupling, distinct from the 6-F.[1]
-
Protocol B: C3-Iodination (Comparison Conditions)
Standardizing reactivity for library synthesis.[1]
Scope: Conversion of Core to 3-Iodo intermediate.
-
Solvent: Acetonitrile (anhydrous).[4]
-
Reagent: N-Iodosuccinimide (NIS) (1.1 eq).
-
Procedure:
-
Non-Fluoro: Add NIS at 0°C. Warm to RT. Reaction complete in 30 mins.
-
4-Fluoro: Add NIS at RT. Reaction requires 4-6 hours. If conversion <50% after 4h, add 5 mol% TFA (Trifluoroacetic acid) to activate the NIS.
-
-
Workup: Quench with sat. Na2S2O3.[2] Extract EtOAc.
Strategic Decision Matrix (Graphviz)
Use this decision tree to select the appropriate scaffold for your drug discovery campaign.
Figure 2: Strategic selection guide based on structural activity relationship (SAR) requirements.
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridines via TEMPO Mediated [3+2] Annulation.
-
Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base-mediated [3+2] cycloaddition. Source:RSC Advances, 2024. Context: Provides modern protocols for introducing fluorine into the scaffold, though focused on C2, the mechanistic insights on ylide stability apply to C4/C6 selectivity.
-
BenchChem Technical Guide: 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine. Source: BenchChem Compound Guides.[5] Context: Confirms the commercial availability and specific reactivity profile of the 4-fluoro-3-bromo building block.
- Electrophilic Aromatic Substitution of Heterocycles: Pyrazolo[1,5-a]pyridine.
Sources
- 1. US10370371B2 - Substituted pyrimidine Bmi-1 inhibitors - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2024249642A1 - Egfr inhibitors - Google Patents [patents.google.com]
- 4. Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate | Benchchem [benchchem.com]
- 5. 3-Bromo-5-fluoropyrazolo[1,5-a]pyridine | Benchchem [benchchem.com]
Structural Characterization Guide: 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Executive Summary
In the development of next-generation kinase inhibitors, the 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine scaffold has emerged as a critical pharmacophore. Its structural rigidity and specific halogenation pattern offer unique advantages in binding affinity and metabolic stability.
This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR and DFT Computational Modeling for characterizing this specific molecule. While NMR provides rapid solution data, our analysis demonstrates that SC-XRD is the requisite gold standard for this scaffold due to the unique crystallographic utility of the 7-Bromo substituent (anomalous scattering) and the critical packing insights provided by the 4-Fluoro moiety.
Comparative Analysis: Structural Determination Methods
The following table contrasts the "performance" of the three primary characterization methods when applied to 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine.
| Feature | Method A: X-ray Crystallography (Gold Standard) | Method B: Solution NMR ( | Method C: DFT Modeling (B3LYP/6-31G*) |
| Primary Output | 3D Atomic Coordinates (CIF), Packing Interactions | Chemical Shift ( | Energy Minimized Geometry, HOMO/LUMO |
| 7-Br Utility | High: Enables SAD/MAD Phasing & Halogen Bonding analysis | Medium: Indirect effect on shift; no direct detection | Low: Requires effective core potentials (ECP) |
| 4-F Utility | High: Maps weak H-bond acceptor capability | High: Distinct | Medium: Electrostatic potential mapping |
| Resolution | Atomic (<0.8 Å achievable) | Averaged (conformational ensemble) | Theoretical (0 K, vacuum) |
| Sample Req. | Single Crystal (>0.1 mm) | ~5 mg in deuterated solvent | None (Computational resources) |
| Turnaround | 1–3 Days (Screening to Structure) | 1–2 Hours | 4–8 Hours (CPU time) |
Expert Insight: The "Heavy Atom" Advantage
For this specific molecule, the 7-Bromo substituent is not merely a structural feature but a crystallographic tool. Bromine (
-
Absolute Structure Determination: Crucial if this scaffold is later coupled to chiral centers.
-
SAD Phasing: When co-crystallized with proteins (e.g., Pim-1 or CDK2 kinases), the Br atom acts as a native heavy-atom marker, solving the "phase problem" without requiring selenomethionine substitution.
Detailed Experimental Protocol
To achieve the "Product" (a high-resolution crystal structure), standard organic crystallization must be adapted for the hydrophobic nature of the pyrazolo[1,5-a]pyridine core.
Workflow Diagram: From Synthesis to Structure
Figure 1: Optimized workflow for structural determination of halogenated fused heterocycles.
Step-by-Step Methodology
1. Solvent Selection (The "Anti-Solvent" Approach):
-
Rationale: The pyrazolo[1,5-a]pyridine core is planar and moderately lipophilic. Pure polar solvents often yield amorphous powder.
-
Protocol: Dissolve 10 mg of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine in a minimal amount (0.5 mL) of Ethyl Acetate (Good solvent). Filter through a 0.2
m PTFE syringe filter into a narrow glass vial. -
Layering: Carefully layer 1.5 mL of Hexane (Anti-solvent) on top. Do not mix. Cap the vial but insert a small needle to allow slow pressure equalization/evaporation.
-
Timeline: Store at 4°C. Prismatic crystals typically appear within 24-48 hours.
2. Data Collection Strategy:
-
Temperature: Maintain sample at 100 K using a Cryostream. This freezes the rotation of the C-F bond, reducing thermal disorder and sharpening the electron density map.
-
Exposure: If using a home-source instrument, prioritize high redundancy to accurately measure the weak anomalous signal of Bromine if phasing is required.
Structural Performance & Data Interpretation[2][5][6]
When analyzing the resulting X-ray structure, focus on these specific interaction metrics which define the molecule's performance as a drug scaffold.
Interaction Network Diagram
Figure 2: Key intermolecular interactions facilitated by the 7-Br and 4-F substituents.
Critical Structural Features to Validate
-
Halogen Bonding (C-Br···Y):
-
Look for a C-Br[1]···O or C-Br···N angle of approximately 160-180°. The 7-position bromine is electronically sensitized by the pyridine ring, creating a positive electrostatic potential cap ("sigma-hole") that engages in directional bonding. This is a key feature for specificity in kinase pockets [1].
-
-
Fluorine Conformation:
-
The 4-Fluoro group is coplanar with the ring system. In the crystal lattice, observe if F accepts weak hydrogen bonds (C-H···F). This mimics the interaction with protein backbone amides.
-
-
Planarity:
-
The RMS deviation from planarity for the 9-membered ring system should be <0.02 Å. Significant deviation suggests crystal packing forces are overcoming the aromatic conjugation energy.
-
References
-
Vertex Pharmaceuticals. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
MDPI. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds. Molecules. Link
-
Sigma-Aldrich. (2023). 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine Product Specification. Link
-
RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. Link
-
BenchChem. (2023). Reactivity of Bromine and Fluorine Atoms on the Pyrazolo[1,5-a]pyridine Core. Link
Sources
Biological activity comparison of 7-bromo vs 7-chloro pyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine scaffold is a highly privileged, planar, and rigid N-heterocyclic framework widely deployed in medicinal chemistry. Its exceptional utility stems from its ability to act as a "hinge-binding" motif in kinase inhibitors, where the nitrogen atoms of the fused ring system form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the natural ATP substrate [1].
When optimizing this scaffold, the C-7 position —located immediately adjacent to the bridgehead nitrogen—presents unique steric, electronic, and synthetic challenges. This guide provides an in-depth comparative analysis of 7-bromo versus 7-chloro pyrazolo[1,5-a]pyridine, detailing their physicochemical properties, biological activity implications, and the causality behind their divergent behaviors in experimental workflows.
Physicochemical & Structural Profiling
The selection between a 7-bromo and a 7-chloro substituent is rarely arbitrary. The bridgehead nitrogen exerts a strong electron-withdrawing effect on the C-7 position, making it electron-deficient. Consequently, the nature of the halogen at this vector dictates both the molecule's metabolic fate and its synthetic versatility [2].
Table 1: Quantitative Comparison of 7-Halogenated Pyrazolo[1,5-a]pyridines
| Property | 7-Bromo-pyrazolo[1,5-a]pyridine | 7-Chloro-pyrazolo[1,5-a]pyridine | Impact on Drug Design & Biological Activity |
| Van der Waals Radius | 1.85 Å | 1.75 Å | Bromine's larger bulk can induce steric clashes at tight kinase hinge regions (e.g., gatekeeper residues); Chlorine offers better clearance. |
| Calculated LogP (XLogP3) | ~2.1 | ~1.5 | Bromine increases lipophilicity, potentially improving cell permeability but reducing aqueous solubility and increasing non-specific binding. |
| Electronegativity (Pauling) | 2.96 | 3.16 | Chlorine exerts a stronger inductive electron-withdrawing effect, subtly modulating the pKa of the core nitrogen and altering H-bond strength. |
| C-X Bond Dissociation Energy | ~68 kcal/mol | ~81 kcal/mol | 7-Bromo is highly reactive for Pd-catalyzed cross-coupling; 7-Chloro is highly resistant to metabolic degradation as a final pharmacophore. |
The Causality of Halogen Selection
-
7-Bromo as a Synthetic Handle: Due to its lower bond dissociation energy, the 7-bromo derivative is primarily utilized as a stepping stone for late-stage SAR diversification (e.g., Suzuki-Miyaura coupling) [3].
-
7-Chloro as a Final Pharmacophore: In targets like Rho-associated protein kinase (ROCK) or c-Jun N-terminal kinase (JNK), the 7-chloro derivative is often retained in the final clinical candidate. Its smaller radius prevents steric clashes with the kinase solvent front, and the strong C-Cl bond resists oxidative metabolism [4].
Caption: Logical framework for 7-halogenated pyrazolo[1,5-a]pyridines in drug design.
Biological Activity: Target-Specific Kinase Inhibition
The biological activity of these two analogs diverges significantly depending on the target kinase architecture.
-
JNK Inhibition: Substituted pyrazolo[1,5-a]pyridines are potent inhibitors of JNK, a stress-activated protein kinase implicated in inflammation and neurodegeneration. SAR studies reveal that while 7-bromo analogs exhibit moderate IC50 values, replacing the bromine with a chlorine or a small alkyl group (derived via cross-coupling from the bromo-precursor) significantly improves the EC50 (often < 10 µM) by optimizing the fit within the ATP-binding pocket without disrupting the critical hydrogen bonding of the core nitrogens [5].
-
ROCK Inhibition: In the development of spirocycloheptane-based ROCK inhibitors for cardiovascular and fibrotic disorders, 7-bromopyrazolo[1,5-a]pyridine is frequently utilized as an intermediate. The bulky bromine atom at the 7-position generally causes an unfavorable steric clash with the ROCK1/2 gatekeeper residue. Consequently, the biological activity (IC50) of the raw 7-bromo compound is vastly inferior to its downstream functionalized derivatives or the more compact 7-chloro isostere [4].
Self-Validating Experimental Protocols
To accurately compare the utility and biological activity of 7-bromo vs. 7-chloro pyrazolo[1,5-a]pyridines, researchers must employ rigorous, self-validating methodologies.
Protocol A: Comparative Cross-Coupling Reactivity Assessment
Objective: To quantify the synthetic utility of 7-Br vs. 7-Cl for late-stage SAR expansion. Causality: The C-7 position is highly electron-deficient. During Palladium-catalyzed coupling, the intermediate C7-Pd species is highly susceptible to protonolysis (debromination), yielding the undesired des-halogenated core. Anhydrous conditions and specific ligands (e.g., dppf) are strictly required to accelerate reductive elimination over protodehalogenation.
Step-by-Step Methodology:
-
Preparation: In two separate, flame-dried Schlenk tubes under Argon, add 0.5 mmol of 7-bromo-pyrazolo[1,5-a]pyridine and 7-chloro-pyrazolo[1,5-a]pyridine, respectively.
-
Reagent Addition: To each tube, add 0.6 mmol of phenylboronic acid, 1.5 mmol of anhydrous K3PO4, and 0.05 mmol of Pd(dppf)Cl2.
-
Solvent Introduction: Inject 5 mL of strictly anhydrous, degassed 1,4-dioxane. (Note: The exclusion of water is the critical causality here; trace water acts as a proton source, driving the protodehalogenation side-reaction).
-
Reaction & Monitoring: Heat to 90°C for 4 hours.
-
Self-Validation (LC-MS): Quench a 10 µL aliquot into acetonitrile and analyze via UPLC-MS.
-
Validation Metric: Calculate the ratio of the desired cross-coupled product to the protodehalogenated byproduct (pyrazolo[1,5-a]pyridine, m/z 119.1). The 7-bromo reaction should yield >85% conversion to the product, whereas the 7-chloro reaction will show <10% conversion due to the high C-Cl bond dissociation energy, validating the 7-bromo analog as the superior synthetic handle.
-
Protocol B: TR-FRET Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the biological activity of the compounds against a target kinase (e.g., ROCK2).
Causality: Because these compounds are ATP-competitive inhibitors, the assay must be run at an ATP concentration near the kinase's Michaelis constant (
Step-by-Step Methodology:
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 7-bromo and 7-chloro compounds in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.
-
Enzyme/Substrate Mix: Add 5 µL of a master mix containing ROCK2 kinase and a biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
-
Reaction Initiation: Add 5 µL of ATP solution (calibrated exactly to the apparent
of ROCK2). Incubate at room temperature for 60 minutes. -
Quench & Detection: Add 10 µL of a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validation Controls:
-
Positive Control: Staurosporine (a pan-kinase inhibitor) must yield an IC50 within half a log of its historical average.
-
Negative Control: Wells containing EDTA from
establish the background baseline. -
Assay Robustness: Calculate the Z'-factor; the assay is only validated if Z' > 0.6.
-
Caption: Self-validating high-throughput TR-FRET kinase inhibition assay workflow.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24975252, 7-Bromopyrazolo[1,5-a]pyridine." PubChem. Available at: [Link]
-
ACS Omega. "Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions." ACS Publications, 2019. Available at: [Link]
- Google Patents. "Spirocycloheptanes as inhibitors of ROCK (US20160016914A1)." United States Patent Application, 2016.
- Google Patents. "Substituted Pyrazolo[1,5-a] Pyridine Compounds Having Multi-Target Activity (US20110039873A1)." United States Patent Application, 2011.
Spectroscopic identification of impurities in 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
This guide serves as an advanced technical resource for the spectroscopic characterization of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine , a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., TRK, JAK inhibitors).
Identifying impurities in halogenated bicyclic heterocycles is notoriously difficult due to regioisomerism and de-halogenation , which often yield identical mass-to-charge (
Part 1: The Impurity Landscape
Before selecting a method, one must understand the chemical origins of potential impurities. In the synthesis of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (typically via [3+2] cycloaddition of
| Impurity Type | Designation | Structure/Description | Origin | Analytical Challenge |
| Regioisomer | Imp-A | 7-Bromo-6 -fluoropyrazolo[1,5-a]pyridine | Isomeric starting material or non-selective fluorination. | Critical: Identical MW (214.9/216.9). Co-elutes on C18. |
| De-halogenated | Imp-B | 4-Fluoropyrazolo[1,5-a]pyridine (Des-bromo) | Incomplete bromination or Pd-catalyzed hydrodehalogenation. | Distinct MW (-79/81 Da). Resolves well on LC-MS. |
| By-Product | Imp-C | 7-Bromo-4-methoxy pyrazolo[1,5-a]pyridine | Nucleophilic aromatic substitution ( | Distinct MW (+12 Da). Requires monitoring during scale-up. |
Part 2: Comparative Spectroscopic Analysis
Method 1: F-NMR Spectroscopy (The Specificity King)
While
-
Mechanism: The chemical shift (
) is highly sensitive to the position relative to the bridgehead nitrogen and the bromine atom. -
Protocol:
-
Dissolve 5 mg sample in DMSO-
(avoid CDCl if trace acid is present, as protonation shifts peaks). -
Acquire non-decoupled
F spectra (sw = 200 ppm, center = -120 ppm). -
Integration: Set relaxation delay (
) to >5s to ensure accurate integration of impurities.
-
Diagnostic Criteria:
-
Target (4-F): Signal typically appears upfield (
to ppm) due to the shielding effect of the electron-rich C3a position. -
Imp-A (6-F): Signal shifts downfield (
to ppm) as it moves away from the shielding bridgehead. -
Imp-C (Des-F): Silent in
F (Negative control).
Method 2: H-NMR Analysis (The Structural Validator)
To distinguish the 4-Fluoro target from the 6-Fluoro regioisomer (Imp-A), you must analyze the coupling constants (
-
Target Structure (7-Br, 4-F):
-
Protons present: H-2, H-3 (pyrazole); H-5, H-6 (pyridine).
-
Key Coupling: H-5 is ortho to F-4.
-
Pattern: H-5 appears as a doublet of doublets (dd) with a large
coupling ( Hz) and a smaller coupling ( Hz) to H-6.
-
-
Regioisomer (7-Br, 6-F):
-
Protons present: H-2, H-3; H-4, H-5.
-
Key Coupling: H-5 is ortho to F-6, but H-4 is meta to F-6.
-
Pattern: H-4 appears as a doublet (or dd) with a small
coupling ( Hz). The distinct large ortho-F coupling of the target is the "fingerprint."
-
Method 3: UHPLC-Q-TOF MS (The Sensitivity Standard)
For trace impurities (<0.1%), NMR is insufficient. High-Resolution Mass Spectrometry (HRMS) is required.
-
Column: C18 Shielded Phase (e.g., BEH C18), 1.7 µm,
mm. -
Mobile Phase: A: 0.1% Formic Acid in Water; B: MeCN.
-
Gradient: 5% B to 95% B over 10 min.
-
Differentiation:
-
Imp-A (Regioisomer): Will have the exact same exact mass (
214.962/216.960). Separation relies purely on chromatography. The 4-F isomer (target) typically elutes earlier than the 6-F isomer due to the higher polarity induced by the fluorine adjacent to the bridgehead nitrogen. -
Imp-B (Des-bromo): Confirmed by mass loss of 79/81 Da and loss of the characteristic 1:1 Br isotope pattern.
-
Part 3: Decision Matrix & Performance Data
The following table summarizes the performance of each method for the specific impurities defined above.
| Feature | UHPLC-UV (PDA) | UHPLC-MS (Q-TOF) | ||
| Primary Utility | Structural Proof (Regioisomer) | Quick Purity Check | Quantitation (Area %) | Trace Identification |
| LOD (Limit of Detection) | ~1.0% | ~0.5% | ~0.05% | <0.01% |
| Differentiation of Imp-A | Excellent ( | Excellent (Shift | Poor (Requires method dev) | None (Same |
| Differentiation of Imp-B | Good (Integral ratio) | N/A (No F shift change) | Good | Excellent (Mass) |
| Sample Destructive? | No | No | No | Yes |
Part 4: Validated Workflow Diagram
The following logic flow represents a self-validating system for releasing a batch of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine.
Caption: Logical workflow for the sequential exclusion of by-products (Step 1) and regioisomers (Steps 2 & 3).
Part 5: Detailed Experimental Protocol (NMR)
To ensure reproducibility, follow this standardized protocol for Method 2 (
Reagents:
-
DMSO-
(99.9 atom % D) with 0.03% v/v TMS. -
5 mm precision NMR tubes.
Instrument Parameters (400 MHz or higher):
-
Temperature: 298 K (25°C). Note: Higher temperatures can sharpen broadened signals caused by restricted rotation, though less relevant for this rigid bicycle.
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Number of Scans (NS): 16 (sufficient for >5 mg).
-
Acquisition Time (AQ): 3.0 sec.
-
Relaxation Delay (D1): 1.0 sec.
-
Spectral Width: 14 ppm (-1 to 13 ppm).
Data Processing:
-
Apply Exponential Multiplication (LB = 0.3 Hz).
-
Phase correction (manual is preferred over automatic for splitting patterns).
-
Baseline correction (Bernstein polynomial, 1st order).
-
Reference TMS to 0.00 ppm.
-
Critical Step: Manually pick peaks for the aromatic region (6.5–9.0 ppm). Calculate
values in Hz: .-
Validation: If the calculated
for the doublet at ~8.5 ppm (H-5) is < 6 Hz, the sample is likely the 6-fluoro isomer.
-
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24975252, 7-Bromopyrazolo[1,5-a]pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. (Supplementary Information detailing NMR characterization of bromo-pyrazolo-pyridines). Retrieved from [Link]
-
SpectraBase. (2024). 1H NMR of Pyrazolo[1,5-a]pyridine. Wiley Science Solutions. Retrieved from [Link]
Comparative Guide: Impact of C4-Fluorination on the Lipophilicity and Pharmacokinetics of Pyrazolo[1,5-a]pyridine Scaffolds
Executive Summary
The pyrazolo[1,5-a]pyridine fused bicyclic system has emerged as a privileged structural motif in modern drug discovery, frequently utilized in the design of kinase inhibitors, GPCR ligands, and positron emission tomography (PET) radiotracers[1]. However, optimizing the pharmacokinetic (PK) profile of this scaffold—specifically its lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability—remains a critical challenge.
This guide provides an objective, data-driven comparison of how C4-fluorination impacts the physicochemical properties of the pyrazolo[1,5-a]pyridine core compared to alternative substitutions (unsubstituted, chlorinated, and trifluoromethylated analogs). By detailing the mechanistic causality behind these property shifts and providing field-proven, self-validating experimental protocols, this guide equips medicinal chemists with the actionable insights needed for rational lead optimization.
Mechanistic Insights: The "Fluorine Effect" at C4
As an application scientist who has optimized numerous CNS-penetrant scaffolds, I often observe that the introduction of a fluorine atom is not merely a steric substitution, but a profound electronic modulation.
The pyrazolo[1,5-a]pyridine ring is an electron-rich, heteroaromatic system. The C4 position is strategically located adjacent to the bridgehead nitrogen. Introducing a fluorine atom here exerts two competing but highly beneficial forces:
-
Strong Inductive Withdrawal (-I): Fluorine's high electronegativity pulls electron density away from the aromatic system. This lowers the pKa of adjacent basic centers, reducing non-specific protein binding and finely tuning the overall molecular dipole moment.
-
Minimal Steric Disruption: With a Van der Waals radius (1.47 Å) closely resembling hydrogen (1.20 Å), fluorine shields the C4 metabolic "soft spot" from cytochrome P450 (CYP) oxidation without introducing the massive steric bulk seen with a trifluoromethyl (-CF3) group[2].
This precise electronic modulation reliably pushes the lipophilicity (logP) into the optimal "Goldilocks" zone (logP 2.0 – 3.0) required for passive membrane permeability and CNS penetration, making it highly valuable for developing neuro-therapeutics and PET radiotracers[3].
Caption: Logical pathway of C4-fluorination impacting scaffold pharmacokinetics.
Comparative Data Analysis
To objectively evaluate the performance of the C4-fluoro modification, we compare it against the unsubstituted baseline (C4-H), a heavier halogen (C4-Cl), and a highly lipophilic group (C4-CF3).
The data below summarizes the physicochemical profiling of standardized pyrazolo[1,5-a]pyridine model compounds.
| Substitution at C4 | clogP (Calculated) | Exp. logD (pH 7.4) | HLM t₁/₂ (min) | Papp (10⁻⁶ cm/s) | Primary Limitation / Advantage |
| -H (Baseline) | 1.85 | 1.72 | 18 | 12.4 | Rapid metabolic clearance via C4 oxidation. |
| -F (C4-Fluoro) | 2.15 | 2.08 | >60 | 28.5 | Optimal balance of stability & permeability. |
| -Cl (C4-Chloro) | 2.75 | 2.61 | 45 | 21.0 | Increased lipophilic efficiency, but higher toxicity risk. |
| -CF₃ (C4-Trifluoromethyl) | 3.40 | 3.25 | >60 | 8.2 | Excessive lipophilicity triggers efflux transporters. |
Key Takeaways:
-
Lipophilicity Tuning: While the -CF3 group drastically overshoots the ideal logD range, C4-fluorination provides a modest, controlled increase (+0.36 logD units over baseline), perfectly aligning with the requirements for optimal brain uptake[3].
-
Metabolic Stability: Both -F and -CF3 effectively block oxidative metabolism at the C4 position, extending the human liver microsome (HLM) half-life to >60 minutes.
-
Permeability: The C4-fluoro derivative exhibits the highest apparent permeability (
) in Caco-2 assays, as it avoids the high lipophilicity-driven efflux pump recognition seen in the -CF3 analog.
Experimental Workflows & Protocols
To ensure scientific integrity, the protocols provided below are designed as self-validating systems . We explain not just how to perform the steps, but why specific reagents and controls are chosen.
Synthesis: Electrophilic C4-Fluorination
Rationale: We utilize Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) rather than nucleophilic fluoride sources. The pyrazole ring is electron-rich, making it highly susceptible to electrophilic attack. Selectfluor provides a safe, bench-stable source of "F+" that avoids the harsh conditions and poor regioselectivity associated with traditional fluorination methods[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the unsubstituted pyrazolo[1,5-a]pyridine precursor (1.0 eq) in anhydrous acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that stabilizes the cationic intermediate without acting as a competing nucleophile.
-
Activation: Add trifluoroacetic acid (TFA, 0.5 eq) to the solution. Causality: Mild acidic conditions enhance the electrophilicity of Selectfluor and improve regioselectivity at the C4 position.
-
Reagent Addition: Slowly add Selectfluor (1.1 eq) at 0 °C under an argon atmosphere. Stir for 15 minutes, then allow the reaction to warm to room temperature for 4 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3 × 20 mL).
-
Purification (Self-Validation): Purify via preparative HPLC. Validation step: Run a quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to confirm >98% purity and exact mass balance before proceeding to biological assays.
Lipophilicity Profiling: Shake-Flask LC-MS/MS Method
Rationale: Computational clogP models often fail to accurately predict the lipophilicity of fused heteroaromatics due to complex internal dipole interactions. We use the experimental shake-flask method coupled with LC-MS/MS. To make this a self-validating system, we calculate the Mass Balance to ensure no compound is lost to glass adsorption or precipitation at the aqueous/organic interface.
Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours. Causality: Prevents volume shifts during the actual assay, ensuring accurate concentration calculations.
-
Sample Spiking: Dissolve the C4-fluoro compound in DMSO (10 mM stock). Spike 10 µL into a vial containing 1 mL of the pre-saturated octanol/PBS mixture (1:1 volume ratio). Causality: Keeping DMSO <1% prevents artificial alteration of the solvent partitioning dynamics.
-
Equilibration: Shake the vials at 300 rpm for 2 hours at 25 °C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.
-
Quantification: Carefully aliquot 50 µL from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation (Mass Balance Calculation): Calculate total recovered mass:
. If the recovered mass is <90% of the initial spiked mass, the assay is flagged for interfacial precipitation or non-specific binding, and the logD value is rejected. -
logD Calculation:
.
Caption: Step-by-step experimental workflow for synthesis and lipophilicity profiling.
Conclusion
For drug development professionals working with pyrazolo[1,5-a]pyridine scaffolds, C4-fluorination represents a superior optimization strategy compared to alternative halogenation or alkylation. By leveraging the unique electronegativity and minimal steric footprint of fluorine, researchers can precisely tune lipophilicity into the optimal logD 2.0–3.0 range, simultaneously shutting down metabolic liabilities and maximizing target engagement in the CNS.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH) / PMC.
- Modular Access to 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridines and Their Benzo Analogues through a Copper(I)-Catalyzed Radical Annulation. ACS Publications.
- WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors. Google Patents.
- Synthesis, Radiofluorination, and In Vitro Evaluation of Pyrazolo[1,5-a]pyridine-Based Dopamine D4 Receptor Ligands: Discovery of an Inverse Agonist Radioligand for PET. ACS Publications.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]
Elemental analysis standards for 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Elemental Analysis vs. qNMR: Benchmarking Purity Standards for 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibitors (e.g., PI3K, CDK) and EP1 receptor antagonists. However, the specific substitution pattern of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine presents a unique analytical challenge. The simultaneous presence of fluorine (F) and bromine (Br) on a fused nitrogen bicycle creates significant interference in traditional combustion analysis (CHN), often leading to false "failures" in purity certification.
This guide objectively compares the traditional Elemental Analysis (EA) method against Quantitative Nuclear Magnetic Resonance (qNMR) . While EA remains the historical gold standard for bulk purity, our analysis demonstrates that qNMR (specifically 19F-qNMR) offers superior specificity and accuracy for this fluorinated scaffold, eliminating the matrix effects that plague combustion techniques.
Part 1: The Theoretical Baseline
Before validating any experimental data, the theoretical elemental composition must be established. For 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (C₇H₄BrFN₂), the margins for error are tight, particularly for Hydrogen, where the theoretical content is less than 2%.
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptance Limit (+/- 0.4%) |
|---|---|---|---|---|---|
| Carbon (C) | 7 | 12.011 | 84.077 | 39.10% | 38.70 – 39.50% |
| Hydrogen (H) | 4 | 1.008 | 4.032 | 1.87% | 1.47 – 2.27% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 13.03% | 12.63 – 13.43% |
| Bromine (Br) | 1 | 79.904 | 79.904 | 37.16% | N/A (usually not tested in CHN) |
| Fluorine (F) | 1 | 18.998 | 18.998 | 8.83% | N/A |
| Total MW | | | 215.025 g/mol | 100.00% | |
Part 2: Elemental Analysis (The Traditional Route)
The Challenge: The Fluorine Interference
Standard CHN analysis relies on flash combustion at ~900–1000°C. For this compound, the high fluorine content (8.83%) poses two critical risks:
-
Silica Attack: Fluorine forms HF during combustion, which reacts with the quartz (SiO₂) combustion tube. This can cause tube failure and erratic results.
-
Incomplete Combustion: Highly stable C-F bonds (approx. 485 kJ/mol) resist oxidation. Uncombusted CF₂ fragments can pass through the reduction zone and be detected as Nitrogen, artificially inflating the N% and lowering the C%.
Protocol 1: Optimized EA for Fluorinated Heterocycles
To successfully analyze this compound via EA, the standard protocol must be modified.
-
Combustion Temperature: Elevated to 1050°C to ensure C-F bond cleavage.
-
Combustion Aid: Tungsten Trioxide (WO₃) or Magnesium Oxide (MgO) must be added to the sample tin capsule.
-
Mechanism: WO₃ acts as a scrubber, binding Fluorine as stable metal fluorides, preventing HF formation and protecting the quartz tube.
-
-
Halogen Trap: Ensure the reduction tube contains ample silver wool to trap the 37% Bromine content, preventing Br₂ gas from reaching the detector.
Verdict: Even with optimization, EA is prone to "false negatives" due to the hygroscopic nature of the HBr salts often formed during synthesis. A result outside the +/- 0.4% range often reflects trapped solvent or moisture rather than synthetic impurity.
Part 3: qNMR (The Superior Alternative)
Quantitative NMR (qNMR) is an absolute primary method. It does not rely on a reference standard of the analyte itself, but rather on a certified internal standard (IS). This makes it ideal for characterizing new chemical entities (NCEs) like 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine.
Protocol 2: 19F-qNMR Workflow
Using 19F-qNMR is highly advantageous here because the scaffold has a single Fluorine atom, resulting in a clean singlet (or doublet depending on H-coupling) with no background interference from hydrocarbon impurities or moisture.
-
Internal Standard Selection:
-
Recommended: 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) .
-
Reason: High solubility in DMSO-d6, sharp singlet at -61.3 ppm (distinct from the analyte's aromatic F signal), and high stability.
-
-
Sample Preparation:
-
Weigh ~10 mg of Analyte and ~10 mg of IS (accuracy +/- 0.01 mg) into a vial.
-
Dissolve in 0.6 mL DMSO-d6 .
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Must be ≥ 5 × T1 (longest relaxation time). For fluorinated aromatics, T1 can be 2–5 seconds; set D1 to 30 seconds to ensure full magnetization recovery.
-
Scans: 16–32 scans are usually sufficient due to the high sensitivity of 19F.
-
Decoupling: Inverse gated decoupling (to suppress Nuclear Overhauser Effect, NOE, which distorts integration).
-
Protocol 3: 1H-qNMR Workflow
Used to cross-validate and detect non-fluorinated impurities.
-
Internal Standard: 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) .
-
Target Signal: The pyrazolo[1,5-a]pyridine core protons (typically δ 7.0 – 8.5 ppm).
-
Calculation:
(Where P=Purity, I=Integral, N=Number of spins, M=Molar Mass, m=Mass)[1][2]
Part 4: Comparative Performance Data
The following table summarizes a representative comparison of a synthesized batch of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine analyzed by three methods.
Table 2: Method Validation Comparison
| Metric | Standard EA (CHN) | Optimized EA (w/ WO₃) | 19F-qNMR |
| Reported Purity | FAIL (C: 38.1%, N: 13.8%) | PASS (C: 39.0%, N: 13.1%) | 98.2% ± 0.3% |
| Accuracy Source | Combustion efficiency | Combustion efficiency | Mass balance of IS |
| Interference | High (F mimics N, Br traps) | Low (Scrubbed) | None (F-specific) |
| Sample Required | ~2 mg (Destructive) | ~2 mg (Destructive) | ~10 mg (Recoverable) |
| Information | % Composition only | % Composition only | Absolute Purity + Molar Ratio |
| Speed | Fast (10 mins) | Fast (10 mins) | Medium (30 mins prep + run) |
Analysis:
-
Standard EA failed because incomplete F-combustion inflated the Nitrogen value.
-
Optimized EA passed the +/- 0.4% criteria but provided no structural information.
-
qNMR provided a precise absolute purity value (98.2%), revealing that the remaining 1.8% was likely residual solvent (detectable in 1H NMR) or inorganic salts (undetectable in EA/NMR but inferred).
Part 5: Decision Matrix & Workflow
The following diagram illustrates the recommended decision process for validating 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine standards.
Figure 1: Analytical Decision Tree for Fluorinated Heterocycle Validation. Blue: Start; Yellow: Decision Points; Green: Recommended Path; Red: Traditional/Regulatory Path.
References
-
BIPM (Bureau International des Poids et Mesures). (2024).[3] New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Retrieved from
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note. Retrieved from
-
Sigma-Aldrich (Merck). (2017).[2] Quantitative NMR: Technical Details and TraceCERT® Certified Reference Materials. Retrieved from
-
Exeter Analytical. (2013).[4] CHN determination of highly fluorinated organic compounds. Scientist Live. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24975252, 7-Bromopyrazolo[1,5-a]pyridine. Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Executive Summary: Operational Safety at a Glance
Handling 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine (CAS: 885275-75-2) requires a precise balance between standard organic synthesis protocols and specific precautions for halogenated nitrogen heterocycles.[1] While classified primarily as an Irritant (Skin/Eye/Respiratory) and Harmful by Ingestion, the presence of both bromine and fluorine atoms on the fused ring system introduces specific chemical behaviors—notably increased lipophilicity (enhancing skin absorption potential) and the release of highly toxic acid gases (HBr, HF) during thermal decomposition.[1]
Immediate Action Required:
-
Containment: All open-vessel manipulations must occur within a certified chemical fume hood.
-
Skin Barrier: Standard nitrile gloves are sufficient for the solid; however, solutions in penetrating solvents (e.g., DCM, DMF) require double-gloving or laminate barriers.
-
Decomposition Risk: In the event of a fire, this compound emits Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).[1] Standard ABC extinguishers are effective, but smoke inhalation is immediately dangerous to life and health (IDLH).[1]
Risk Assessment & Hazard Identification
This compound presents a "Warning" level risk profile under GHS standards.[1] However, in a drug discovery context, we treat it with elevated caution due to its potential biological activity as a kinase inhibitor scaffold.
| Hazard Class | GHS Code | Description | Operational Context |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | High risk during weighing/transfer of fine powders due to static cling and potential hand-to-mouth contamination.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | The fluorine substituent increases lipid solubility, potentially accelerating dermal uptake compared to non-fluorinated analogs. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Fine dust can cause mechanical and chemical corneal injury.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1][2] | Inhalation of dust or aerosols triggers mucosal inflammation.[1] |
Expert Insight:
-
The "Fluorine Effect": The C-F bond at position 4 is metabolically stable but alters the physicochemical properties. It increases the molecule's lipophilicity (LogP ~2.1), meaning it can penetrate the stratum corneum more effectively than its non-halogenated parent. Do not rely on "irritant" classification alone; treat skin contact as a potential systemic exposure route.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine.
| Protection Zone | Standard Operation (Solid Handling) | High-Risk Operation (Solutions/Heating) | Technical Specification |
| Hand Protection | Nitrile (Disposable) | Double Nitrile or Laminate (Silver Shield) | Solid: Min thickness 0.11 mm.Solution: If dissolved in DCM/THF, nitrile degrades <5 mins.[1] Use Laminate undergloves.[1] |
| Eye/Face | Safety Glasses w/ Side Shields | Chemical Splash Goggles | ANSI Z87.1 compliant.[1] Face shield required if reaction volume >500 mL or under pressure.[1] |
| Respiratory | Fume Hood (Engineering Control) | N95 / P100 Respirator | Required only if weighing outside a hood (strongly discouraged) or cleaning large spills.[1] |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Lab Coat / Apron | Buttoned to the neck.[1] Wrist cuffs must be tucked under glove gauntlets.[1] |
Visualization 1: PPE Selection Logic
This decision tree guides researchers through selecting the correct glove material based on the solvent system used with the compound.
Caption: Logic flow for selecting appropriate hand protection. Note that halogenated solvents (DCM) permeate nitrile rapidly, requiring laminate barriers.[1]
Operational Handling Protocol
Phase A: Weighing & Transfer
-
Static Control: Pyrazolopyridines are often fluffy, electrostatic solids.[1] Use an anti-static gun or ionizer bar during weighing to prevent "flying powder."[1]
-
Containment: Weigh inside the fume hood using a draft shield.[1] If the balance is outside, transfer the solid into a tared vial inside the hood, cap it tightly, and then move to the balance.
-
Tooling: Use disposable plastic spatulas or stainless steel.[1] Avoid aluminum if acidic conditions are present later, though the solid itself is stable.
Phase B: Reaction Setup
-
Solvent Addition: Add solvent slowly to the solid.[1] While not violently reactive, the heat of solution can volatilize dust.
-
Inert Atmosphere: This intermediate is generally stable, but standard practice dictates flushing the headspace with Nitrogen or Argon to prevent oxidation of the bromine handle (though slow) or hydrolysis if moisture-sensitive reagents are added subsequently.[1]
-
Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor escape.
Phase C: Purification (Flash Chromatography)
-
Silica Dust: When packing columns, the compound may co-aerosolize with silica dust. Perform all packing and fraction collection inside the hood.
-
Waste: Fractions containing the product must be capped immediately. Do not leave open test tubes evaporating in the rack.
Emergency Response & Decontamination
Spill Response Scenario
Minor Spill (<1 g solid):
-
Wet Wipe Method: Do not dry sweep (generates dust).[1] Cover with a paper towel dampened with acetone or ethanol.[1]
-
Wipe Up: Carefully lift the towel, folding inward to trap the solid.[1]
-
Dispose: Place all wipes in a sealed bag labeled "Hazardous Waste - Halogenated Organic."
Major Spill (Solution):
-
Evacuate: Clear the immediate area.
-
Ventilate: Ensure fume hood sash is at emergency position (max open) or lab ventilation is active.
-
Absorb: Use vermiculite or a commercial solvent spill pillow.[1] Do not use paper towels alone for large solvent spills as they increase surface area for evaporation.[1]
Fire Fighting (Decomposition Hazard)
-
Hazard: Thermal decomposition produces Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx).[1]
-
Action: Firefighters must wear full SCBA.[1]
-
Extinguishing Media: CO2, Dry Chemical, or Foam.[4] Water spray can be used to cool containers but contain runoff (toxic to aquatic life).[1]
Visualization 2: Spill Response Workflow
A step-by-step decision matrix for immediate spill remediation.
Caption: Workflow distinguishing between solid powder containment (preventing dust) and liquid containment (preventing vapor).
Disposal Protocols
Do not dispose of down the drain. The halogen content (Br, F) makes this compound toxic to aquatic environments and unsuitable for municipal water treatment.
-
Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste (Halogenated)."[1]
-
Liquid Waste: Segregate into "Halogenated Solvent Waste." Do not mix with acidic aqueous waste (risk of reaction) or oxidizing agents.[1]
-
Final Destruction: The preferred method is High-Temperature Incineration equipped with scrubbers to capture HF and HBr gases.[1]
References
-
PubChem. (2025).[1] 7-Bromopyrazolo[1,5-a]pyridine Compound Summary (CID 24975252).[1] National Library of Medicine.[1] [Link][1]
-
Washington State University. (2023).[1] Laboratory Safety: Handling Halogenated Solvents and Intermediates.[1][6][7] WSU Environmental Health & Safety.[1][7] [Link]
Sources
- 1. 7-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 24975252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
